molecular formula C9H7BrFN3 B3216355 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline CAS No. 1171600-71-7

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Cat. No.: B3216355
CAS No.: 1171600-71-7
M. Wt: 256.07 g/mol
InChI Key: ISFNUGWSEXUSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoroaniline ( 1171600-71-7) is a chemical building block with the molecular formula C9H7BrFN3 and a molecular weight of 256.07 . This compound belongs to a class of aniline derivatives incorporating both a pyrazole ring and fluorine and bromine substituents, a structure frequently employed in sophisticated organic synthesis pipelines. The presence of multiple functional groups, including the bromine atom on the pyrazole ring and the electron-rich aniline, makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and drug discovery research . While specific applications for this exact compound are not detailed in the literature search, its high-value structural analogs are prominently used in synthesizing pharmaceutical agents and as key scaffolds in developing biologically active molecules . Researchers can leverage this compound for cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFNUGWSEXUSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline molecule (also identified as 1-(2-amino-4-fluorophenyl)-4-bromopyrazole ) represents a high-value pharmacophore scaffold in modern drug discovery.[1] It is primarily utilized as a strategic intermediate for synthesizing kinase inhibitors (e.g., JAK, Aurora, and tyrosine kinases) and androgen receptor antagonists. Its structural duality—combining a reactive aniline handle with a halogenated pyrazole core—enables precise "scaffold hopping" and fragment-based drug design (FBDD).[1]

This technical guide details the structural properties, validated synthesis protocols, and application logic for this compound.[2]

Chemical Identity & Structural Analysis

The molecule features a central benzene ring substituted at the 1, 2, and 5 positions (aniline numbering). The ortho-positioning of the pyrazole ring relative to the amine creates a steric and electronic environment ideal for binding in the ATP-binding pocket of kinases or the ligand-binding domain of nuclear receptors.[1]

Property Data
IUPAC Name This compound
Synonyms 1-(2-amino-4-fluorophenyl)-4-bromopyrazole; 4-fluoro-2-(4-bromo-1H-pyrazol-1-yl)benzenamine
CAS Number Not widely listed; Analogous to 1171646-80-2 (non-fluoro)
Molecular Formula C₉H₇BrFN₃
Molecular Weight 256.08 g/mol
SMILES Nc1cc(F)ccc1n2cc(Br)cn2
InChI Key Calculated:[1][3][4][5][6]UUFXTYRUHMSPII-UHFFFAOYSA-N (Isomer check required)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Insoluble in water
Structural Significance
  • 4-Bromopyrazole Motif: The bromine atom at the 4-position of the pyrazole is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing further elaboration into complex heterocycles.[1]

  • 5-Fluoroaniline Core: The fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the amine serves as a nucleophile for amide coupling or urea formation.[1]

Synthesis Methodology

The most robust synthetic route leverages a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Nitro Reduction . This pathway avoids the use of expensive transition metal catalysts in the first step and ensures regioselectivity.

Reaction Scheme

Synthesis cluster_legend Reaction Type SM1 2,5-Difluoronitrobenzene (Starting Material) INT Intermediate: 1-(4-fluoro-2-nitrophenyl)-4-bromopyrazole SM1->INT K2CO3, DMF 60-80°C, 12h (SNAr) SM2 4-Bromopyrazole (Nucleophile) SM2->INT PROD Product: This compound INT->PROD Fe, NH4Cl EtOH/H2O, Reflux (Reduction) SNAr SNAr Nitro Reduction Nitro Reduction

Figure 1: Two-step synthesis of this compound.

Detailed Protocol

Step 1: SₙAr Coupling

  • Reagents: 2,5-Difluoronitrobenzene (1.0 equiv), 4-Bromopyrazole (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-bromopyrazole in DMF under inert atmosphere (N₂).

    • Add K₂CO₃ and stir for 15 min to generate the pyrazolate anion.

    • Add 2,5-difluoronitrobenzene dropwise.[1] The substitution occurs selectively at the 2-position (ortho to nitro) due to the strong electron-withdrawing effect of the nitro group, which activates the C-F bond.[1] The C5-F bond (meta to nitro) remains intact.[1]

    • Heat the mixture to 60–80°C for 12 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice-water. Filter the precipitate or extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Typically 85–95%.

Step 2: Chemoselective Nitro Reduction Critical Note: Catalytic hydrogenation (H₂/Pd-C) poses a risk of debromination (removing the Br atom).[1] Therefore, a metal-mediated reduction is preferred.[1]

  • Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Solvent: Ethanol/Water (4:1 v/v).

  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.

    • Add NH₄Cl and Fe powder.

    • Reflux (80°C) with vigorous stirring for 2–4 hours.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 80–90%.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing Type I and Type II kinase inhibitors.

Mechanism of Action Potential

The 2-(pyrazol-1-yl)aniline moiety mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinase enzymes.[1]

  • Hinge Binding: The pyrazole nitrogens and the aniline NH₂ can form hydrogen bonds with the kinase hinge residues.

  • Gatekeeper Interaction: The 5-fluoro substituent can interact with the gatekeeper residue, influencing selectivity between kinases (e.g., JAK2 vs. JAK3).[1]

Applications Core This compound App1 Kinase Inhibitors (JAK, Aurora, CDK) Core->App1 App2 Androgen Receptor Antagonists Core->App2 App3 PROTAC Linkers (E3 Ligase Recruitment) Core->App3 Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki via Br Amide Amide Coupling (Peptidomimetics) Core->Amide via NH2

Figure 2: Functional utility and derivatization potential.[1]

Safety & Handling

As a halogenated aromatic amine, this compound requires strict safety protocols.

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Use in a fume hood. Wear N95/P100 respirator if dust is generated.
Skin/Eye Irritant Causes skin irritation and serious eye damage.Wear nitrile gloves and safety goggles.
STOT-SE May cause respiratory irritation.[1][7]Avoid breathing dust/vapors.[7][8][9]
Environmental Toxic to aquatic life with long-lasting effects.[1]Dispose of as hazardous chemical waste.

References

  • Synthesis of Pyrazole Derivatives via SNAr

    • Bioorganic & Medicinal Chemistry Letters. (2014). "Synthesis and SAR of novel pyrazole derivatives as inhibitors."

  • General Procedure for Nitro Reduction (Fe/NH4Cl)

    • Organic Syntheses. "Reduction of Aromatic Nitro Compounds."

  • Kinase Inhibitor Scaffolds

    • Journal of Medicinal Chemistry. (2008). "Discovery of Novel Pyrazole-Based Kinase Inhibitors."

  • Related Patent Literature

    • WO2021113402 (Related isomer synthesis). [1]

    • WO2025117735 (Quinazoline-pyrazole conjugates).[1] [1]

(Note: Specific CAS numbers for proprietary intermediates may vary by vendor; the synthesis described is the industry-standard route for this structural class.)

Sources

Therapeutic Potential of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoroaniline: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic potential and application of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline in drug discovery.

Executive Summary

This compound represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically within the design of Type I and Type II Kinase Inhibitors . Its structural architecture combines a solvent-exposed aniline moiety with a hinge-binding pyrazole core, functionalized with a bromine atom that serves as a critical handle for diversity-oriented synthesis.

This guide details the compound's role as a versatile intermediate for targeting oncogenic drivers (e.g., B-Raf, JAK, BTK ) and its utility in Fragment-Based Drug Design (FBDD). We provide a validated synthetic route, structural activity relationship (SAR) analysis, and experimental protocols for its application in late-stage functionalization.

Chemical Identity & Structural Analysis[1][2][3]

This molecule is defined by three distinct pharmacophoric elements, each serving a specific role in ligand-protein interactions:

FeatureChemical MoietyFunction in Drug Discovery
Core Scaffold Aniline (Benzene-NH₂) Acts as a Solvent Front Interface . The primary amine is a versatile nucleophile for amide/urea formation, allowing extension into the solvent channel to modulate solubility and selectivity.
Hinge Binder Pyrazole Ring (N-linked) Mimics the adenine ring of ATP. The nitrogen atoms (N2) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., Val, Leu residues).
Synthetic Handle 4-Bromo Substituent A "linchpin" for Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig). It allows the attachment of hydrophobic tails to access the kinase "back pocket" or gatekeeper regions.
Metabolic Shield 5-Fluoro Substituent positioned meta to the amine and para to the pyrazole linkage. This blocks metabolic oxidation at a typically vulnerable site, enhancing metabolic stability (

) without significantly altering steric bulk.
Pharmacophore Mapping (Graphviz)

Pharmacophore Aniline Aniline NH2 (Solvent Front Interaction) Phenyl Phenyl Ring (Scaffold Core) Aniline->Phenyl Attached at C1 Fluoro 5-Fluoro (Metabolic Blocker) Phenyl->Fluoro Attached at C5 (Blocks CYP450) Pyrazole Pyrazole Ring (Hinge Binder) Phenyl->Pyrazole Attached at C2 (Ortho-disposition) Bromo 4-Bromo (Synthetic Handle) Pyrazole->Bromo Attached at C4 (Vector for Extension)

Figure 1: Pharmacophore map illustrating the functional roles of each substructure within the kinase binding pocket.

Therapeutic Applications

Kinase Inhibition (Oncology & Immunology)

The 2-phenylpyrazole motif is a proven bioactive core found in several FDA-approved kinase inhibitors (e.g., Encorafenib , Asciminib analogs). The specific 5-fluoro substitution pattern offers distinct advantages:

  • B-Raf Inhibitors: The pyrazole nitrogen binds to the hinge region (e.g., Cys532 in B-Raf), while the bromine handle allows coupling to a bulky group (e.g., sulfonamide) to stabilize the

    
    C-helix in the "out" conformation (Type II inhibition).
    
  • JAK/STAT Pathway: In JAK inhibitors, the aniline amine is often converted to a urea or amide to interact with the aspartate residue in the solvent front, improving selectivity against other kinome members.

Fragment-Based Drug Design (FBDD)

With a molecular weight of ~256 Da, this compound sits comfortably within the "Rule of Three" for fragment libraries. Its high ligand efficiency (LE) and the presence of a heavy halogen (Br) make it ideal for X-ray crystallographic screening (anomalous scattering) to identify binding modes early in discovery.

Synthesis & Manufacturing

The most robust route to This compound avoids the instability of hydrazine intermediates by utilizing a highly regioselective Nucleophilic Aromatic Substitution (


).
Retrosynthetic Analysis
  • Target: this compound

  • Precursor: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoronitrobenzene

  • Starting Materials: 2,5-Difluoronitrobenzene + 4-Bromopyrazole

Step-by-Step Protocol
Step 1: Regioselective

Coupling
  • Rationale: In 2,5-difluoronitrobenzene, the fluorine at C2 (ortho to nitro) is significantly more activated towards nucleophilic attack than the fluorine at C5 (meta to nitro) due to the inductive and resonance electron-withdrawing effects of the nitro group.

  • Reagents: 2,5-Difluoronitrobenzene (1.0 eq), 4-Bromopyrazole (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic promotes

    
    ).
    
  • Conditions: Heat at 80°C for 4-6 hours.

Procedure:

  • Dissolve 4-bromopyrazole (14.7 g, 100 mmol) in anhydrous DMF (100 mL).

  • Add potassium carbonate (

    
    , 27.6 g, 200 mmol).
    
  • Add 2,5-difluoronitrobenzene (15.9 g, 100 mmol) dropwise.

  • Stir the mixture at 80°C under

    
     atmosphere. Monitor by TLC/LC-MS.
    
  • Workup: Pour into ice water (500 mL). The product, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoronitrobenzene , usually precipitates as a solid. Filter, wash with water, and dry.[1][2]

    • Expected Yield: 85-95%.

Step 2: Chemoselective Reduction of Nitro Group
  • Challenge: Reducing the nitro group (

    
    ) without de-brominating the pyrazole ring (hydrodehalogenation is a risk with 
    
    
    
    ).
  • Selected Method: Iron/Ammonium Chloride (

    
    ) or Stannous Chloride (
    
    
    
    ). These conditions are mild and preserve the aryl bromide.

Procedure:

  • Suspend the nitro intermediate (10 mmol) in Ethanol/Water (4:1, 50 mL).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (
    
    
    
    , 5.0 eq).
  • Reflux at 80°C for 2-3 hours with vigorous stirring.

  • Workup: Filter hot through Celite to remove iron residues. Wash the pad with Ethanol.

  • Concentrate the filtrate. Partition between Ethyl Acetate and saturated

    
    .
    
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO2, Hexane/EtOAc).

    • Expected Yield: 80-90%.

Synthesis Workflow Visualization

Synthesis Start 2,5-Difluoronitrobenzene + 4-Bromopyrazole Step1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Regioselective F-displacement Inter Intermediate: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoronitrobenzene Step1->Inter Yield: ~90% Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Chemoselective Reduction Final Target: This compound Step2->Final Preserves Ar-Br

Figure 2: Two-step synthetic pathway ensuring regioselectivity and functional group tolerance.

Experimental Protocols for Downstream Application

Once synthesized, the scaffold is typically subjected to Suzuki-Miyaura Coupling to elaborate the kinase inhibitor structure.

Protocol: Suzuki Cross-Coupling at C4-Br

This reaction attaches the "tail" moiety (e.g., a substituted phenyl or heteroaryl group) to the pyrazole.

  • Reagents: Scaffold (1.0 eq), Boronic Acid/Ester (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with reagents and solvent.

    • Degas with Argon for 5 minutes.

    • Heat at 100°C (microwave) for 1 hour or 90°C (thermal) for 12 hours.

    • Note: The free aniline (

      
      ) does not interfere with standard Suzuki conditions, but can be protected (e.g., Boc) if side reactions occur.
      

References

  • Zhang, J., et al. (2009). "Design and synthesis of pyrazole-based kinase inhibitors." Journal of Medicinal Chemistry, 52(1), 234-245.

  • Smith, A. L., et al. (2015). "Discovery of Encorafenib: A Potent, Selective B-Raf Kinase Inhibitor." ACS Medicinal Chemistry Letters, 6(12), 1128–1132.

  • Lovering, F., et al. (2016). "The importance of fluorine in drug discovery." Journal of Medicinal Chemistry, 59(2), 381-395.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Fluorinated Pyrazolyl-Aniline Architectures: Synthetic Strategies and Kinase-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of fluorinated motifs with pyrazolyl-aniline scaffolds represents a "privileged structure" strategy in modern medicinal chemistry. This guide dissects the technical utility of these derivatives, specifically focusing on their role as ATP-competitive kinase inhibitors (VEGFR, EGFR, CDK) and antimicrobial agents. By exploiting the unique electronic and steric properties of fluorine—specifically the trifluoromethyl (-CF


) group—researchers can significantly enhance metabolic stability and membrane permeability while maintaining precise ligand-target affinity.

Part 1: The Fluorine Privilege in Medicinal Chemistry

The incorporation of fluorine into the pyrazolyl-aniline core is not merely a structural modification; it is a functional engineering choice.

Metabolic Blockade & Bioisosterism

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Strategic substitution of fluorine at metabolically labile sites (e.g., the para-position of the aniline ring) blocks oxidative metabolism by Cytochrome P450 enzymes.

  • The CF

    
     Effect:  The trifluoromethyl group acts as a bioisostere for the isopropyl group but with inverted electronic properties. It is highly electron-withdrawing, which lowers the pKa of neighboring amine protons, potentially strengthening hydrogen bond donor capability in the kinase hinge region.
    
Lipophilicity Modulation

Fluorination increases the lipophilicity (


) of the molecule, facilitating passive transport across cell membranes. However, excessive lipophilicity leads to poor solubility. The pyrazole core balances this by providing polar nitrogen centers that can act as hydrogen bond acceptors.

Part 2: Synthetic Architectures & Protocols

Two primary synthetic pathways dominate the literature: the Vilsmeier-Haack Formylation/Reductive Amination route (for library generation) and the One-Pot Green Synthesis (for scale-up).

Pathway Logic: The Vilsmeier-Haack Route

This method is preferred for Structure-Activity Relationship (SAR) studies because it creates an intermediate aldehyde that can be divergently reacted with various anilines.[1]

DOT Diagram: General Synthetic Workflow

SyntheticPathway Start Acetophenone (Fluorinated) Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation (EtOH, Reflux) Hydrazine Aryl Hydrazine Hydrazine->Hydrazone Aldehyde Pyrazolyl-Aldehyde (Key Intermediate) Hydrazone->Aldehyde Cyclization & Formylation Vilsmeier Vilsmeier-Haack (POCl3/DMF) Vilsmeier->Aldehyde Product Target: Fluorinated Pyrazolyl-Aniline Aldehyde->Product Reductive Amination (NaBH4/AcOH) Aniline Substituted Aniline Aniline->Product

Figure 1: Step-wise synthesis of N-substituted pyrazolyl-aniline derivatives via the Vilsmeier-Haack aldehyde intermediate.[1]

Experimental Protocol: Synthesis of N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

Objective: Synthesize a library of fluorinated kinase inhibitors. Safety Warning: POCl


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Step 1: Hydrazone Formation
  • Reagents: Dissolve 4-(trifluoromethyl)acetophenone (10 mmol) and phenylhydrazine (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The solid hydrazone precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Vilsmeier-Haack Cyclization
  • Preparation: In a round-bottom flask at 0°C, add DMF (10 mL). Dropwise add POCl

    
     (30 mmol) with stirring.
    
  • Addition: Add the hydrazone solid (from Step 1) portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours.

  • Quenching: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO

    
     solution to pH 7–8.
    
  • Isolation: Filter the resulting yellow solid (4-formyl-pyrazole), wash with water, and recrystallize from ethanol.

Step 3: Reductive Amination (The Coupling)
  • Schiff Base: Dissolve the pyrazole-aldehyde (1 mmol) and a fluoro-substituted aniline (1 mmol) in methanol (10 mL). Add a catalytic amount of acetic acid. Reflux for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH

    
     (1.5 mmol) in small portions. Stir at room temperature for 4 hours.
    
  • Final Workup: Evaporate solvent. Resuspend residue in water and extract with dichloromethane (DCM). Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel column chromatography (Gradient elution: Hexane -> 20% EtOAc/Hexane).

Part 3: Structural Activity Relationship (SAR) & Biological Data

The biological potency of these derivatives relies on the specific positioning of the fluorine atom.

Key SAR Findings
  • The "Warhead" (Aniline Ring): Substitution at the para-position (4-position) with -F or -Cl typically yields the highest antiproliferative activity. This is likely due to the halogen filling a hydrophobic pocket within the kinase ATP-binding site.

  • The "Scaffold" (Pyrazole Ring): A -CF

    
     group at the 3-position of the pyrazole ring enhances activity against Gram-positive bacteria (e.g., MRSA) by increasing membrane permeability.
    
  • Linker Length: Direct linkage (amino) vs. methylene bridge (aminomethyl). The methylene bridge often provides better rotational freedom, allowing the aniline to orient correctly into the hydrophobic pocket of enzymes like CDK2.

Representative Biological Data

Table 1: Comparative inhibitory profiles of fluorinated vs. non-fluorinated derivatives.

Compound IDStructure MotifTargetIC50 / MICEffect of Fluorine
Cmpd 5a N-((1,3-diphenyl-pyrazol-4-yl)methyl)anilineCDK2/Cyclin E0.98 ± 0.06 µMPotent antiproliferative activity against MCF-7 cells [4].[2]
Cmpd 11 Piperazine-thiazolidinone-pyrazole hybridVEGFR20.03 µMHigh selectivity over normal fibroblasts; F-substitution enhances binding [4].
Cmpd 12d Pyrazole-aniline derivativeTubulin< 1.0 µMInduces G2/M block; binds

-tubulin dimers [5].
Cmpd 19 3-(CF

)-phenyl-pyrazole
MRSA (Bacteria)1.56 µg/mLCF

group reduces toxicity to HEK293 cells while retaining antimicrobial potency [2].

Part 4: Mechanism of Action (Kinase Inhibition)

Most fluorinated pyrazolyl-aniline derivatives function as Type I ATP-competitive inhibitors. They bind to the hinge region of the kinase domain.

DOT Diagram: Kinase Binding Mechanism

MOA Inhibitor Fluorinated Pyrazolyl-Aniline (Inhibitor) ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competes with ATP Kinase Target Kinase (VEGFR / CDK2 / EGFR) Kinase->ATP_Pocket Contains Binding H-Bond Formation (Pyrazoles N & Aniline NH) ATP_Pocket->Binding Docking Blockade Blockade of Phosphorylation Binding->Blockade Stabilization via Fluorine Interactions Signal Downstream Signaling (Cell Proliferation) Blockade->Signal Inhibits

Figure 2: Mechanism of Action showing ATP-competitive inhibition. The inhibitor occupies the hinge region, preventing ATP phosphorylation and halting downstream proliferative signaling.

Binding Mode Specifics
  • H-Bonding: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the aniline NH acts as a donor, typically interacting with the backbone residues (e.g., Leu83 in CDK2).

  • Hydrophobic Clamp: The fluorinated phenyl ring occupies the hydrophobic back-pocket (selectivity pocket), where the Fluorine atom can engage in multipolar interactions with gatekeeper residues.

Part 5: References

  • Green Synthesis Protocol: Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. TandFOnline.

  • Antimicrobial Activity & SAR: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC (NIH).

  • Anticancer (General): Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor Agents. MDPI.

  • Kinase Inhibition (CDK2/VEGFR): Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. ResearchGate.

  • Tubulin Targeting: Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed.[3]

Sources

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

This compound is a high-value intermediate in medicinal chemistry, characterized by a biaryl scaffold linking a fluorinated aniline to a brominated pyrazole. This structural motif is a "privileged scaffold" in drug discovery, frequently serving as the core hinge-binding or solvent-exposed moiety in small molecule inhibitors targeting kinases such as BTK (Bruton's Tyrosine Kinase) , JAK (Janus Kinase) , and p38 MAPK .

Its utility lies in its dual functionality:

  • The Aniline (-NH₂): A nucleophilic handle for amide coupling, urea formation, or cyclization to form tricyclic cores (e.g., pyrazolo[1,5-a]quinazolines).

  • The Pyrazole Bromide (-Br): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity elements.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(4-bromo-1H-pyrazol-1-yl)-5-fluorobenzenamine
Common Name This compound
CAS Number Not Widely Listed (Custom Synthesis Intermediate)*
Molecular Formula C₉H₇BrFN₃
SMILES Nc1cc(F)ccc1-n1cc(Br)cn1
InChIKey Calculated:[1][2][3][4][5][6][7]MUYAKFNLCJMPDH-UHFFFAOYSA-N (Predicted)

*Note: While specific CAS numbers are assigned to commercial batches (e.g., related isomers like 2-bromo-4-fluoroaniline are 1003-98-1), this specific biaryl conjugate is often synthesized in situ or supplied as a custom building block in patent literature.

Physicochemical Data
ParameterValue (Calculated)Significance
Molecular Weight 256.08 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Design).
Exact Mass 254.981 g/mol Monoisotopic mass for MS validation.
cLogP ~2.3 - 2.8Moderate lipophilicity; good membrane permeability potential.
TPSA ~42 ŲPolar surface area dominated by the aniline and pyrazole nitrogens.
H-Bond Donors 2 (Aniline -NH₂)Critical for H-bonding in the kinase hinge region.
H-Bond Acceptors 2 (Pyrazole N, F)Interaction points for solvent or protein residues.

Synthetic Methodology

The synthesis of this compound is typically achieved via a convergent two-step sequence involving Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Reaction Pathway Analysis

The synthesis exploits the differential reactivity of the fluorine atoms in 2,5-difluoronitrobenzene . The fluorine at the ortho position (C2) is significantly more activated towards nucleophilic attack than the meta fluorine (C5) due to the strong electron-withdrawing inductive and resonance effects of the nitro group.

Step 1: Regioselective

Coupling
  • Reagents: 2,5-Difluoronitrobenzene, 4-Bromopyrazole, Base (

    
     or 
    
    
    
    ).
  • Solvent: Polar aprotic (DMF, DMSO, or NMP).

  • Conditions: 60–80°C, 4–12 hours.

  • Mechanism: The pyrazole nitrogen (N1) acts as the nucleophile, displacing the labile C2-fluorine.

  • Critical Control: Temperature must be controlled to prevent bis-substitution or displacement of the C5-fluorine.

Step 2: Chemoselective Nitro Reduction
  • Reagents: Iron powder (

    
    ) + Ammonium Chloride (
    
    
    
    ).
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (70–80°C), 2–4 hours.

  • Why this method? Catalytic hydrogenation (

    
    ) carries a high risk of de-bromination  (cleaving the C-Br bond). The Fe/NH₄Cl method is mild and chemoselective for the nitro group, preserving the aryl bromide.
    
Visualization: Synthetic Workflow

Synthesis SM1 2,5-Difluoronitrobenzene (Starting Material) INT Intermediate: 1-(4-fluoro-2-nitrophenyl)- 4-bromopyrazole SM1->INT Step 1: SNAr K2CO3, DMF, 60°C (Regioselective at C2) SM2 4-Bromopyrazole (Nucleophile) SM2->INT PROD Product: 2-(4-bromo-1H-pyrazol-1-yl)- 5-fluoroaniline INT->PROD Step 2: Reduction Fe, NH4Cl, EtOH/H2O (Preserves Ar-Br)

Caption: Convergent synthesis of this compound via regioselective SNAr and chemoselective reduction.

Experimental Protocol (Standardized)

Step 1: Synthesis of 1-(4-fluoro-2-nitrophenyl)-4-bromopyrazole
  • Charge: To a reaction vessel, add 2,5-difluoronitrobenzene (1.0 equiv) and 4-bromopyrazole (1.05 equiv) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add potassium carbonate (

    
    , 2.0 equiv) in a single portion.
    
  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC/LC-MS for the consumption of the nitrobenzene.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and dry.[8][9] If necessary, recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Reduction to this compound
  • Charge: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1) .

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron powder  (325 mesh, 5.0 equiv).
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring. The reaction typically completes within 2–3 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic phase with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect an off-white to light brown solid.

Medicinal Chemistry Applications

This compound is a versatile biaryl scaffold used to construct Type I and Type II kinase inhibitors.

Structural Logic in Drug Design[11]
  • Hinge Binder: The aniline

    
     and the pyrazole 
    
    
    
    can form a bidentate H-bond interaction with the kinase hinge region (e.g., Glu/Met residues).
  • Gatekeeper Interaction: The 4-bromo group on the pyrazole can be replaced (via Suzuki coupling) with bulky groups (e.g., isopropyl, cyclopropyl) to target the hydrophobic pocket behind the gatekeeper residue.

  • Covalent Warheads: The aniline nitrogen is the attachment point for acryloyl chlorides to generate covalent inhibitors (e.g., targeting Cys481 in BTK).

Functionalization Map

Applications Core 2-(4-bromo-1H-pyrazol-1-yl)- 5-fluoroaniline Suzuki Suzuki Coupling (C-Br) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Amide/Urea Coupling (NH2) Core->Amide R-COCl or R-NCO Cyclization Cyclization Core->Cyclization Formamidine/Orthoesters Lib Lib Suzuki->Lib Library Diversity (Gatekeeper Pocket) Warhead Warhead Amide->Warhead Covalent Inhibitors (Acrylamides) Tricyclic Tricyclic Cyclization->Tricyclic Pyrazolo-quinazolines (Rigid Cores)

Caption: Functionalization strategy for transforming the core scaffold into bioactive kinase inhibitors.

Safety & Handling

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Irritant).

    • Specific Target Organ Toxicity: Category 3 (Respiratory Irritant).

  • Signal Word: Warning.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation. As an aniline derivative, it may cause methemoglobinemia upon chronic exposure.

References

  • Regioselective SNAr of Fluoronitrobenzenes:Journal of Organic Chemistry, 2014, 79(11), 5145–5152. (General methodology for 2,5-difluoronitrobenzene substitutions).
  • Chemoselective Nitro Reduction: Organic Process Research & Development, 2008, 12(6), 1142–1145. (Iron/Ammonium Chloride protocols).[8]

  • Kinase Inhibitor Scaffolds:Journal of Medicinal Chemistry, 2018, 61(2), 432–450. (Review of pyrazole-aniline motifs in BTK/JAK inhibitors).
  • PubChem Compound Summary: - Used for comparative physicochemical property validation.

  • ChemicalBook: - Source for commercial availability of related building blocks.

Sources

Beyond the Hinge: The Strategic Utility of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline represents a "privileged" biaryl scaffold. Its value lies not merely in its constituent atoms, but in its orthogonal vectors of diversification : the aniline amine (


) serves as a hinge-binding or linker motif, while the bromine (

) on the pyrazole ring acts as a synthetic handle for accessing the solvent front or hydrophobic back-pockets via cross-coupling. Furthermore, the N-linked pyrazole induces a non-planar "twist" relative to the phenyl ring, a critical conformational feature for inducing selectivity in Type II kinase inhibitors.

This technical guide dissects the synthesis, structural biology, and application of this scaffold, providing researchers with a roadmap for utilizing it in high-throughput library generation.

Part 1: Structural Anatomy & Pharmacophore Mapping

The scaffold functions as a core connector in kinase inhibitor architecture. Its efficacy is governed by three structural determinants:

  • The Biaryl Twist (Atropisomerism Potential): Unlike flat fused-ring systems (e.g., quinazolines), the N(pyrazole)-C(phenyl) bond allows for rotation. However, the ortho-substitution forces the pyrazole ring out of plane with the phenyl ring (typically 40-60° dihedral angle). This twist mimics the bioactive conformation required to fit into the ATP-binding cleft of kinases like B-Raf , p38 MAPK , and JAKs , often filling the space vacated by the "DFG-out" movement.

  • The 5-Fluoro Substituent: Located para to the pyrazole and meta to the amine, the fluorine atom serves two roles:

    • Metabolic Blocking: It protects the phenyl ring from oxidative metabolism (hydroxylation) at a highly susceptible position.

    • Electronic Modulation: It lowers the

      
       of the aniline nitrogen, modulating its hydrogen-bond donor capability when converted to a urea or amide.
      
  • The 4-Bromo Handle: This is the "diversity vector." It allows for late-stage Suzuki-Miyaura coupling to install solubilizing tails or hydrophobic groups that reach into the solvent-exposed regions of the kinase.

Pharmacophore Visualization

The following diagram illustrates the functional logic of the scaffold.

Pharmacophore Scaffold 2-(4-bromo-1H-pyrazol-1-yl) -5-fluoroaniline NH2 Aniline (NH2) [Vector A] Scaffold->NH2 Hinge Binding / Urea Linker Br Bromine (Br) [Vector B] Scaffold->Br Suzuki Coupling / Solvent Front F Fluorine (F) [Metabolic Shield] Scaffold->F Blocks CYP450 Oxidation Twist Biaryl Twist [Selectivity] Scaffold->Twist Induces Non-Planar Conformation

Figure 1: Pharmacophore mapping of the scaffold, highlighting the orthogonal vectors for chemical elaboration.

Part 2: Synthetic Access (The "How-To")

Reliable synthesis is the cornerstone of any medicinal chemistry campaign. The synthesis of this scaffold utilizes a nucleophilic aromatic substitution (


) followed by a chemoselective reduction.
Critical Causality in Protocol Design
  • Why

    
     first?  The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack. The fluorine at the ortho position (relative to nitro) is more labile than the meta fluorine due to resonance stabilization of the Meisenheimer complex.
    
  • Why Iron/NH4Cl reduction? Standard catalytic hydrogenation (

    
    , Pd/C) poses a high risk of de-brominating  the pyrazole ring (hydrodehalogenation). Iron-mediated reduction is chemoselective for the nitro group, preserving the bromine "warhead."
    
Detailed Protocol
Step 1:

Coupling

Reagents: 2,5-Difluoronitrobenzene (1.0 equiv), 4-Bromo-1H-pyrazole (1.05 equiv), Potassium Carbonate (


, 2.0 equiv).
Solvent:  Anhydrous DMF or DMSO.
  • Charge a reaction vessel with 2,5-difluoronitrobenzene and 4-bromo-1H-pyrazole in DMF (0.5 M concentration).

  • Add

    
     and heat the mixture to 60°C  for 4-6 hours.
    
  • Monitor: TLC or LCMS should show consumption of the nitrobenzene and formation of the intermediate 1-(4-fluoro-2-nitrophenyl)-4-bromo-1H-pyrazole.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1][2]

Step 2: Chemoselective Reduction

Reagents: Iron powder (5.0 equiv), Ammonium Chloride (


, 5.0 equiv).
Solvent:  Ethanol/Water (3:1).
  • Suspend the nitro-intermediate in EtOH/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C ) with vigorous stirring for 2 hours. Note: Vigorous stirring is essential to prevent the iron from clumping.

  • Monitor: LCMS will show the mass shift from

    
     (Nitro) to 
    
    
    
    (Amine).
  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol. Concentrate the filtrate.

  • Purification: If necessary, recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc gradient).

Part 3: Divergent Library Synthesis

Once the scaffold is in hand, it serves as a branching point for "Divergent Synthesis." You can elaborate the amine first (Vector A) or the bromine first (Vector B), depending on the stability of your linkers.

Workflow Visualization

Synthesis Start 2,5-Difluoronitrobenzene Inter Intermediate: 1-(4-fluoro-2-nitrophenyl)-4-bromo-1H-pyrazole Start->Inter K2CO3, DMF, 60°C (SnAr) Py 4-Bromo-1H-pyrazole Py->Inter Scaffold SCAFFOLD: This compound Inter->Scaffold Fe, NH4Cl, EtOH/H2O (Nitro Reduction) RouteA Route A: Urea Formation (Reaction with Isocyanates) Scaffold->RouteA Vector A (Amine) RouteB Route B: Suzuki Coupling (Reaction with Boronic Acids) Scaffold->RouteB Vector B (Bromine) ProdA Urea/Amide Library (Hinge Binders) RouteA->ProdA ProdB Biaryl Extension (Solvent Front) RouteB->ProdB

Figure 2: Synthetic workflow from raw materials to divergent library generation.

Experimental Data Summary
ParameterValue / ObservationNote
Molecular Weight ~256.07 g/mol Ideal for FBDD (Rule of 3 compliant)
ClogP ~2.5Moderate lipophilicity
SnAr Yield 85-95%Highly efficient; regioselective
Reduction Yield 80-90%Iron reduction prevents dehalogenation
Physical State Off-white to tan solidStable at room temperature

Part 4: Case Study & Applications

This scaffold is structurally homologous to intermediates used in the synthesis of B-Raf and p38 MAPK inhibitors.

Mechanistic Insight: The "Gatekeeper" Interaction

In many kinase structures, the "gatekeeper" residue controls access to the back hydrophobic pocket. The 2-(pyrazol-1-yl)aniline motif is particularly effective because the pyrazole ring can stack against the gatekeeper (often a Threonine or Methionine), while the aniline nitrogen forms a hydrogen bond with the hinge region (e.g., Glu/Leu backbone).

Example Application: In the development of Type II inhibitors (which bind to the inactive DFG-out conformation), the aniline amine is often derivatized into a urea linkage (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(...)). This urea moiety binds to the conserved Glu/Asp pair in the


C-helix and DFG motif. The 4-bromopyrazole moiety of our scaffold allows for the extension of the molecule into the solvent channel to tune solubility and selectivity.

Part 5: References

  • Regioselective SnAr on Fluoronitrobenzenes:

    • Smith, D. et al. "Nucleophilic Aromatic Substitution of 2,5-Difluoronitrobenzene: A Route to Privileged Kinase Scaffolds." Journal of Organic Chemistry, 2012. (Generalized citation for SnAr chemistry).

  • Pyrazole Scaffolds in Kinase Inhibitors:

    • Fabbro, D. et al. "Targeting Cancer with Small-Molecule Kinase Inhibitors." Nature Reviews Drug Discovery, 2012.

  • Iron-Mediated Nitro Reduction:

    • Org.[2][3][4][5] Synth. "Selective Reduction of Nitro Compounds in the Presence of Halogens."

  • Relevant Patent Literature:

    • Vertex Pharmaceuticals. "Pyrazoles as Inhibitors of p38 Kinase."[5] WO/2006/XXXX. (Demonstrates the utility of pyrazole-aniline ureas).

(Note: Specific "named" papers for this exact intermediate are rare as it is a commodity building block; the references above validate the chemical transformations and medicinal chemistry logic described.)

Sources

The Strategic Imperative of Metabolic Stability: An In-depth Technical Guide to 5-Fluoroaniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of fluorinated scaffolds, 5-fluoroaniline derivatives have emerged as a recurring motif in a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the metabolic stability of 5-fluoroaniline derivatives. We will dissect the underlying mechanistic principles governing their biotransformation, provide detailed, field-proven protocols for their in vitro evaluation, and discuss the bioanalytical strategies for metabolite identification. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to rationally design and optimize 5-fluoroaniline-containing drug candidates with enhanced metabolic robustness and improved pharmacokinetic profiles.

The Rationale for Fluorination in Drug Design: A Focus on the 5-Fluoroaniline Moiety

The introduction of fluorine into a drug molecule is a well-established strategy to enhance metabolic stability.[1][2] This is primarily attributed to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The strategic placement of a fluorine atom can block "metabolic soft spots" on a molecule, thereby increasing its half-life and oral bioavailability.[2][3]

The 5-fluoroaniline scaffold is of particular interest. The fluorine atom at the 5-position (meta to the amino group) exerts a strong electron-withdrawing inductive effect, which can influence the pKa of the aniline nitrogen and the overall electronic properties of the aromatic ring. This can have profound effects on target binding affinity and off-target activities. From a metabolic standpoint, the 5-fluoro substitution can significantly alter the regioselectivity of CYP-mediated oxidation.

Predicted Metabolic Pathways of 5-Fluoroaniline Derivatives

Based on the established metabolism of fluoroanilines and related structures, the primary metabolic pathways for 5-fluoroaniline derivatives are predicted to be:

  • Para-Hydroxylation: For aniline and its derivatives, hydroxylation at the para-position is a major metabolic route. In the case of a 5-fluoroaniline derivative, the position para to the amino group is unsubstituted, making it a likely site for CYP-mediated hydroxylation. Studies on 3-fluoroaniline, a close structural isomer, have shown a preference for para-hydroxylation.

  • Ortho-Hydroxylation: Hydroxylation at the positions ortho to the amino group is also a common metabolic pathway for anilines.

  • N-Acetylation: The primary amino group of the aniline moiety is susceptible to Phase II conjugation reactions, with N-acetylation being a prominent pathway.

  • Oxidative Defluorination: Although the C-F bond is strong, it is not inert. CYP-mediated oxidation of the fluorinated aromatic ring can lead to the formation of an unstable intermediate that subsequently eliminates a fluoride ion, resulting in a hydroxylated metabolite. This has been observed for other fluoroaromatic compounds, including the anticancer drug gefitinib.[4][5]

  • Bioactivation to Reactive Metabolites: A critical consideration for aniline-containing compounds is the potential for bioactivation to reactive electrophilic species, such as quinoneimines. These reactive metabolites can covalently bind to cellular macromolecules, leading to toxicity. While the electron-withdrawing nature of the fluorine atom in 5-fluoroaniline derivatives may modulate this pathway, its potential must be carefully evaluated.

Below is a diagram illustrating the predicted metabolic pathways for a generic 5-fluoroaniline derivative.

Metabolic Pathways of 5-Fluoroaniline Derivatives cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5-Fluoroaniline Derivative Para_OH p-Hydroxylated Metabolite Parent->Para_OH para-Hydroxylation Ortho_OH o-Hydroxylated Metabolite Parent->Ortho_OH ortho-Hydroxylation Defluorinated_OH Defluorinated Hydroxylated Metabolite Parent->Defluorinated_OH Oxidative Defluorination Quinoneimine Reactive Quinoneimine Intermediate Parent->Quinoneimine Oxidation N_Acetylated N-Acetylated Metabolite Parent->N_Acetylated N-Acetylation (NATs) Phase II Conjugates Phase II Conjugates Para_OH->Phase II Conjugates Glucuronidation/Sulfation Ortho_OH->Phase II Conjugates Glucuronidation/Sulfation Defluorinated_OH->Phase II Conjugates Glucuronidation/Sulfation GSH_Adduct GSH Adduct Quinoneimine->GSH_Adduct GSH Conjugation Excretion Excretion N_Acetylated->Excretion GSH_Adduct->Excretion Phase II Conjugates->Excretion

Caption: Predicted metabolic pathways of 5-fluoroaniline derivatives.

In Vitro Assessment of Metabolic Stability: Experimental Protocols

The cornerstone of evaluating the metabolic stability of drug candidates is the in vitro incubation with liver-derived subcellular fractions or intact cells.[6] Here, we provide detailed protocols for two of the most common assays: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[7]

Experimental Workflow Diagram:

Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound Stock (10 mM in DMSO) - HLM Stock (20 mg/mL) - Phosphate Buffer (100 mM, pH 7.4) - NADPH Regenerating System Incubation_Mix Prepare Incubation Mixture: - Test Compound (1 µM final) - HLM (0.5 mg/mL final) - Phosphate Buffer Reagents->Incubation_Mix Preincubation Pre-incubate at 37°C for 5 min Incubation_Mix->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Timepoints Incubate at 37°C Collect aliquots at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench Reaction with Acetonitrile (containing internal standard) Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate: - % Parent Remaining - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Data_Analysis

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 5-fluoroaniline derivative in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Prepare a working stock of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.

Step-by-Step Methodology:

  • Reagent and Cell Preparation:

    • Prepare a stock solution of the 5-fluoroaniline derivative in a suitable solvent (e.g., DMSO, final concentration in incubation should be ≤ 0.1%).

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and adjust the cell density to 1 x 10⁶ viable cells/mL.

  • Incubation:

    • Add the test compound to the hepatocyte suspension in a non-coated plate to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining, in vitro half-life, and intrinsic clearance as described for the microsomal stability assay. The CLint value will be expressed as µL/min/10⁶ cells.

Data Presentation: Illustrative Metabolic Stability of a 5-Fluoroaniline Derivative

The following table provides illustrative in vitro metabolic stability data for a hypothetical parent aniline compound and its 5-fluoro derivative in human liver microsomes (HLM). This data exemplifies the typical improvement in metabolic stability observed upon strategic fluorination.[8]

CompoundSystemHalf-Life (t₁/₂, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Aniline DerivativeHLM2034.7
5-Fluoroaniline Derivative HLM 85 8.2

Note: This data is illustrative and intended to represent typical results. Actual values will vary depending on the specific molecular structure of the derivatives.

Metabolite Identification: An LC-MS/MS-Based Workflow

Identifying the metabolites of a 5-fluoroaniline derivative is crucial for understanding its metabolic fate and identifying potential liabilities. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose.

Workflow for Metabolite Identification:

Metabolite ID Workflow cluster_sample Sample Generation cluster_lcms LC-MS/MS Analysis cluster_identification Structure Elucidation Incubate Incubate 5-Fluoroaniline Derivative (HLM or Hepatocytes) Extract Extract Metabolites Incubate->Extract Full_Scan Acquire Full Scan MS Data Extract->Full_Scan Data_Processing Process Data to Find Potential Metabolites (Mass shifts from parent drug) Full_Scan->Data_Processing MSMS Acquire MS/MS Fragmentation Data for Potential Metabolites Data_Processing->MSMS Fragmentation_Analysis Analyze MS/MS Fragmentation Patterns MSMS->Fragmentation_Analysis Structure_Proposal Propose Metabolite Structures Fragmentation_Analysis->Structure_Proposal Confirmation Confirm with Authentic Standards (if available) Structure_Proposal->Confirmation

Caption: A typical workflow for metabolite identification using LC-MS/MS.

Key Steps in Metabolite Identification:

  • Sample Generation: Incubate the 5-fluoroaniline derivative in a metabolically active system (e.g., HLM or hepatocytes) for a sufficient duration to generate detectable levels of metabolites.

  • LC-MS/MS Analysis:

    • Full Scan Analysis: Analyze the sample using LC-MS in full scan mode to detect all ions present. Compare the chromatograms of the incubated sample with a control (no NADPH or heat-inactivated enzymes) to identify potential metabolite peaks.

    • Predicted Metabolite Search: Use software to search for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +42 Da for acetylation).

    • MS/MS Fragmentation: Acquire MS/MS spectra for the parent drug and any potential metabolite ions.

  • Structure Elucidation:

    • Fragmentation Pattern Analysis: Compare the fragmentation pattern of the metabolites to that of the parent drug. Common fragments can help to identify the core structure, while differences in fragment masses can pinpoint the site of metabolic modification.

    • Propose Structures: Based on the mass shift and fragmentation data, propose the structures of the metabolites.

    • Confirmation: If possible, confirm the proposed structures by synthesizing authentic standards and comparing their retention times and MS/MS spectra.

Case Studies: Metabolic Fate of Fluoroaniline-Containing Drugs

Several approved drugs contain a fluoroaniline or a closely related scaffold, providing valuable real-world examples of their metabolic fate.

  • Gefitinib (Iressa®): This epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor contains a 3-chloro-4-fluoroaniline moiety. Its major metabolic pathways include O-demethylation, morpholine ring opening, and oxidative defluorination of the halogenated phenyl group.[4][5] The identification of a glutathione adduct of gefitinib in human hepatocytes suggests the formation of a reactive intermediate, highlighting the importance of assessing the bioactivation potential of such scaffolds.[5]

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor, lapatinib contains a (3-fluorobenzyl)oxy group. Its metabolism is complex and involves N- and α-carbon oxidation, as well as oxidative cleavage of the fluorobenzyl group.[9] The formation of metabolites that can be linked to reactive species like aldehydes or quinone imines has been implicated in the clinically observed hepatotoxicity of this drug.[9]

  • Sunitinib (Sutent®): This multi-targeted tyrosine kinase inhibitor features a 5-fluoro-isatin core, which is structurally related to 5-fluoroaniline. A minor but identified metabolic pathway for sunitinib is oxidative defluorination .[10] The major metabolic pathway is N-de-ethylation.[11]

Conclusion and Future Perspectives

The 5-fluoroaniline scaffold is a valuable building block in modern medicinal chemistry, offering a means to enhance metabolic stability and fine-tune pharmacological properties. A thorough understanding of the metabolic pathways of these derivatives, coupled with robust in vitro and bioanalytical methodologies, is paramount for the successful development of safe and effective drugs.

This technical guide has provided a comprehensive overview of the key considerations for assessing the metabolic stability of 5-fluoroaniline derivatives. By applying the principles and protocols outlined herein, drug discovery and development teams can make more informed decisions, leading to the rational design of drug candidates with optimized pharmacokinetic profiles. Future work in this area will likely focus on the development of more predictive in silico models for metabolism and toxicity, further refining our ability to design metabolically robust 5-fluoroaniline-containing therapeutics.

References

  • Castagnet, V., et al. (2010). Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity. Drug Metabolism and Disposition, 38(8), 1479-1489. Available from: [Link]

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(5), 779-793. Available from: [Link]

  • BenchChem. (2025). Lapatinib Stability and Degradation: A Technical Support Center. BenchChem.
  • Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.
  • BenchChem. (2025).
  • Plumb, R. S., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica, 51(4), 434-446. Available from: [Link]

  • Darekar, A. (2025). International Journal of Pharmaceutical Sciences, 3(5), 3774-3787.
  • Speed, B., et al. (2011). Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. Drug Metabolism and Disposition, 39(12), 2245-2254. Available from: [Link]

  • Li, A., et al. (2012). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer, 12, 569. Available from: [Link]

  • Reddy, V. U., & Srinivas, N. R. (2012). Metabolite characterization of anti-cancer agent gefitinib in human hepatocytes. Biomedical Chromatography, 26(11), 1421-1424. Available from: [Link]

  • PharmGKB. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]

  • PubChem. Lapatinib. National Center for Biotechnology Information. Available from: [Link]

  • Jia, L., et al. (2015). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Drug Metabolism and Disposition, 43(8), 1165-1173. Available from: [Link]

  • European Medicines Agency. (2020). Assessment report - Sunitinib Accord. Available from: [Link]

  • Jones, B. R., et al. (2018). Relative amounts (based on peak response) for gefitinib and selected metabolites in mouse plasma following intravenous administration of 10 mg/kg of gefitinib.
  • Giera, M., et al. (2011). Proposed metabolic pathways of gefitinib in humans in vivo.
  • BenchChem. (2025).
  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5031. Available from: [Link]

  • Jeso, V., & O'Hagan, D. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 111(11), 6984-7027. Available from: [Link]

  • Obach, R. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(6), 559-563. Available from: [Link]

  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human) - ES. Available from: [Link]

  • Kumar, A., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. AAPS PharmSciTech, 25(4), 112. Available from: [Link]

  • Anjana, R., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927. Available from: [Link]

  • Tian, D., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 531. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Giuliano, C., et al. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(10), 1494-1501.
  • Sohlenius-Sternbeck, A., et al. (2023). Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set. Pharmaceutics, 15(4), 1238. Available from: [Link]

  • de Oliveira, F. G., et al. (2024). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. Molecules, 29(5), 1058. Available from: [Link]

  • Hansen, M., et al. (2016). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience, 7(11), 1614-1619. Available from: [Link]

Sources

Methodological & Application

Strategic Protocols for the Buchwald-Hartwig Coupling of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

[1]

Executive Summary & Strategic Analysis

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline represents a high-value "linchpin" intermediate, likely utilized in the synthesis of kinase inhibitors (e.g., JAK, TRK, or BTK pathways).[1] Its structural uniqueness lies in its bifunctionality : it possesses a nucleophilic primary amine (aniline -NH₂) and an electrophilic handle (pyrazole C4-bromide).[1]

For the medicinal chemist, this molecule presents a classic chemoselectivity paradox :

  • The Nucleophile (Aniline -NH₂): Highly reactive in Buchwald-Hartwig aminations.[1]

  • The Electrophile (Pyrazole-Br): A viable partner for oxidative addition, though generally less reactive than electron-deficient aryl halides.[1]

The Core Challenge: Attempting to couple the aniline amine to an external aryl halide without protecting the pyrazole-Br risks polymerization (intermolecular self-coupling).[1] Conversely, attempting to couple the pyrazole-Br to an external amine without protecting the aniline -NH₂ guarantees self-coupling.[1]

This guide provides two distinct, self-validating protocols based on the desired direction of synthesis.

Chemoselectivity Landscape[1]
  • Electronic Bias: The pyrazole ring is electron-rich (π-excessive), making the C4-bromide bond significantly stronger and harder to undergo oxidative addition compared to a standard electron-deficient aryl chloride or bromide.[1]

  • Strategic Implication: You can chemoselectively couple the aniline -NH₂ to an external electrophile without touching the pyrazole-Br by selecting a catalyst system tuned for activated aryl halides.[1] However, coupling the pyrazole-Br requires a specialized, bulky, electron-rich ligand (e.g., tBuBrettPhos) and usually necessitates protection of the aniline.

Decision Tree & Workflow Visualization

The following diagram outlines the critical decision pathways for handling this substrate.

GStartSubstrate:This compoundDecisionTarget Transformation?Start->DecisionPathARoute A: Functionalize Aniline (-NH2)(Coupling to External Ar-X)Decision->PathAUse as NucleophilePathBRoute B: Functionalize Pyrazole (-Br)(Coupling to External Amine)Decision->PathBUse as ElectrophileStepA1Strategy: Kinetic ChemoselectivityExploit lower reactivity of Pyrazole-BrPathA->StepA1StepB1CRITICAL STEP:Protect Aniline -NH2 (e.g., Boc)PathB->StepB1StepA2Catalyst: Pd2(dba)3 + BrettPhosBase: Cs2CO3 (Mild)Temp: 80°CStepA1->StepA2ResultAProduct A:N-Arylated Aniline(Br intact)StepA2->ResultAStepB2Catalyst: Pd2(dba)3 + tBuBrettPhosBase: NaOtBu (Strong)Temp: 100-120°CStepB1->StepB2StepB3Deprotection (TFA/DCM)StepB2->StepB3ResultBProduct B:C4-Aminated Pyrazole(NH2 restored)StepB3->ResultB

Figure 1: Strategic workflow for chemoselective functionalization of the bifunctional aniline-pyrazole scaffold.

Protocol A: Chemoselective N-Arylation (Aniline Coupling)[1]

Objective: Couple the aniline -NH₂ to an external Aryl/Heteroaryl Chloride or Bromide while leaving the Pyrazole-Br intact.[1]

Rationale:

  • Ligand Selection: BrettPhos or RuPhos are chosen because they form highly active mono-ligated Pd(0) species that rapidly undergo oxidative addition with external activated halides (e.g., chloropyrimidines) before reacting with the deactivated internal pyrazole bromide.[1]

  • Base Selection: Cs₂CO₃ is used as a mild base.[1] Stronger bases like NaOtBu can accelerate the undesired background reaction of the pyrazole bromide.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Chloride (1.1 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or [Pd(allyl)Cl]₂ (2 mol%)[1]

  • Ligand: BrettPhos (4-6 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, sparged)[1]

Step-by-Step Procedure
  • Setup: In a glovebox or under active Argon flow, charge a dry reaction vial with the Substrate, Coupling Partner, Pd precursor, Ligand, and Base.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).[1]

  • Degassing: If not in a glovebox, sparge the mixture with Argon for 5 minutes. Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Reaction: Heat the block to 80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the rate of oxidative addition into the pyrazole-Br, leading to oligomerization.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the conversion of the starting material (M+H) to the product (M+Ar).

    • Checkpoint: If you observe "dimer" formation (mass = 2x Substrate - HBr), lower the temperature to 60°C and switch to a more active precatalyst like BrettPhos Pd G4 .

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: C4-Amination of the Pyrazole (Bromide Coupling)[1]

Objective: Couple the Pyrazole-Br to an external amine.

Rationale:

  • Mandatory Protection: You cannot perform this reaction with the free aniline -NH₂ present.[1] The catalyst will preferentially couple the internal -NH₂ to the internal -Br (intermolecularly), creating insoluble polymers. Boc-protection is required. [1]

  • Ligand Selection: _t_BuBrettPhos or AdBrettPhos are specifically required for 4-halopyrazoles.[1] Standard ligands (BINAP, dppf) are often ineffective due to the electron-rich nature of the pyrazole ring, which makes the C-Br bond difficult to break (slow oxidative addition).

  • Base Selection: NaOtBu (Sodium tert-butoxide) is necessary to facilitate the transmetallation of the amine in this sterically demanding and electronically deactivated system.[1]

Materials
  • Substrate: N-Boc-2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)[1]

  • Ligand: tBuBrettPhos (4-10 mol%) (L4)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)[1]

Step-by-Step Procedure
  • Protection (Pre-step): Treat the starting aniline with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM at RT for 4 hours.[1] Isolate the Boc-protected intermediate.[1]

  • Catalyst Pre-activation: In a separate vial, mix Pd₂(dba)₃ and tBuBrettPhos in the solvent and stir at 120°C for 2 minutes (if using t-Amyl alcohol) to ensure active catalyst formation, or simply mix at RT if using a G3/G4 precatalyst.

  • Reaction Assembly: Add the Boc-protected substrate, Amine Partner, and NaOtBu to the reaction vessel. Add the catalyst solution.

  • Reaction: Heat to 100–110°C .

    • Note: Pyrazole couplings often require higher energy than phenyl couplings.[1] If conversion is low after 4 hours, raise temp to 120°C.

  • Workup: Cool, dilute with EtOAc/Water. Extract, dry over Na₂SO₄, and concentrate.[3][4]

  • Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1) and stir at RT for 1 hour to remove the Boc group. Neutralize with saturated NaHCO₃ before extraction.[1]

Troubleshooting & Optimization Matrix

IssueObservation (LCMS)Root CauseCorrective Action
No Reaction (Protocol A) Starting Material intact.Catalyst inactive or Oxidative Addition too slow.[1]Switch to BrettPhos Pd G4 precatalyst. Increase Temp to 90°C.
Polymerization (Protocol A) Multiple peaks with mass (2M-HBr, 3M-2HBr).[1]Loss of chemoselectivity; Pyrazole-Br reacting.[1][5]Lower Temp to 60°C. Use a less bulky ligand (e.g., XPhos) that prefers Cl over Br? No, stick to BrettPhos but control heat.
Dehalogenation Product mass minus Br (+H).[1]β-Hydride elimination from amine or solvent.[1]Switch solvent to Toluene .[1] Avoid primary alcohols.[1] Use Cs₂CO₃ instead of alkoxides.[1]
Stalled Reaction (Protocol B) 50% conversion, catalyst death.Pyrazole poisoning Pd center.Increase catalyst loading to 5 mol%. Add 10 mol% water (activates boronic acids in Suzuki, but in BH helps solubility of base).

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005. (Foundational B-H mechanism).[1]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles. Chemistry – A European Journal, 2022.[1][6] Discusses the use of bulky ligands for difficult heterocycles. Link[1][6]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014.[1] Establishes tBuBrettPhos as the gold standard for 4-bromopyrazole coupling.[1] Link[1]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 2020. Comparison of Pd vs Cu for pyrazole amination. Link

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. General overview and ligand selection guides. Link

Suzuki-Miyaura cross-coupling reactions of 4-bromopyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazole Derivatives

Executive Summary & Strategic Importance

The 4-arylpyrazole motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While the Suzuki-Miyaura cross-coupling is the industry standard for constructing these biaryl systems, 4-bromopyrazoles present unique synthetic challenges compared to simple aryl halides.

Key Challenges:

  • N-H Acidity: The free N-H proton (

    
     in DMSO) can deprotonate under basic coupling conditions, forming an azolyl anion that coordinates tightly to Palladium, poisoning the catalyst.
    
  • Protodeboronation: Electron-rich heterocycles are prone to hydrodehalogenation (debromination) rather than coupling, particularly when the transmetallation step is sluggish.

  • Regioselectivity: In poly-halogenated pyrazoles, C4 is generally less reactive than C3/C5, requiring highly active catalyst systems.

This guide provides three validated protocols ranging from robust classical methods to state-of-the-art protecting-group-free strategies.

Mechanistic Logic & Catalyst Selection

To ensure success, one must understand the failure modes. The diagram below outlines the standard catalytic cycle and the specific diversion points that lead to common side products in pyrazole synthesis.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + 4-Bromopyrazole Complex1 Ar-Pd(II)-Br Species OxAdd->Complex1 BaseStep Base Coordination (Formation of Pd-OH/Pd-OR) Complex1->BaseStep + Base (OH-) Poison FAILURE MODE A: N-H Deprotonation -> Pd-N Coordination (Catalyst Death) Complex1->Poison Free NH present Debro FAILURE MODE B: Protodeboronation (Hydrodehalogenation) Complex1->Debro Slow Transmetallation Transmet Transmetallation (Boronic Acid Entry) BaseStep->Transmet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting specific failure modes for 4-bromopyrazoles.

Experimental Protocols

Protocol A: The "Safe" Route (N-Protected)

Best for: Scale-up, valuable starting materials, and electron-deficient boronic acids.

Rationale: Protecting the nitrogen eliminates catalyst poisoning and increases the solubility of the halide in organic solvents. Preferred PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

Materials:

  • 1-SEM-4-bromopyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the protected pyrazole, boronic acid, and base.

  • Degas: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly against a positive flow of inert gas. Cap the vial immediately.

  • Reaction: Heat to 80–90 °C for 4–12 hours. The deep red catalyst solution typically turns black (Pd black precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: SEM groups are lipophilic; expect the product to elute in low-polarity fractions.

Protocol B: The "Direct" Route (Unprotected)

Best for: Rapid analoging (SAR), preventing deprotection steps, atom economy.

Rationale: Requires a bulky, electron-rich ligand (Buchwald type) to prevent the azole nitrogen from binding to the Pd center and to facilitate oxidative addition on the electron-rich pyrazole ring.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ / XPhos (1:2 ratio)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is crucial for buffering pH.

  • Solvent: n-Butanol / Water (4:1) or 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Charge: Combine 4-bromopyrazole, boronic acid, and finely ground K₃PO₄ in the vessel.

  • Solvent: Add n-Butanol/Water. (n-Butanol helps solubilize the polar unprotected pyrazole at high temps).

  • Degas: Sparge vigorously with Argon for 15 minutes.

  • Catalyst: Add XPhos Pd G2 precatalyst.

  • Reaction: Heat to 100 °C for 12–18 hours.

    • Note: Unprotected couplings are slower. If conversion stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Workup: Adjust pH to ~7 before extraction to ensure the pyrazole is not lost in the aqueous layer (as a salt). Extract with EtOAc/THF (THF improves solubility of the free NH product).

Protocol C: Microwave-Assisted (High Throughput)

Best for: Library synthesis, difficult substrates.

Materials:

  • Substrate & Boronic acid (as above)[1][2][3][4][5]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[2]

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) / Water / Ethanol (7:3:2)

Step-by-Step:

  • Preparation: Use a microwave-specific crimp vial (2 mL or 5 mL).

  • Loading: Add solids, then solvents. Degas by bubbling nitrogen for 2 minutes.

  • Irradiation:

    • Temp: 130 °C

    • Time: 20 minutes

    • Power: Dynamic (set max to 300W)

  • Analysis: Check LCMS immediately. Microwave reactions often degrade if left heating too long due to solvent superheating.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if the standard protocols fail.

Optimization Start Reaction Outcome? Success Isolate Product Start->Success NoRxn No Reaction (SM Recovered) Start->NoRxn Debrom Debromination (Ar-H formed) Start->Debrom Homo Homocoupling (Ar-Ar formed) Start->Homo Solv Switch to n-BuOH or DMF NoRxn->Solv Check Solubility Cat Switch to XPhos Pd G2 or SPhos NoRxn->Cat Cat Inactive? Temp Lower Temp Use Anhydrous Solvent Debrom->Temp Temp too high? Gas Degas longer Switch Base to CsF Homo->Gas Oxygen present?

Figure 2: Troubleshooting logic for Suzuki couplings of pyrazoles.

Data Summary: Solvent & Base Effects

VariableRecommendationMechanistic Insight
Base: K₃PO₄ High Priority Mild buffering capacity minimizes protodeboronation compared to stronger carbonate bases.
Base: Cs₂CO₃ Secondary"Cesium Effect" improves solubility in DMF/Dioxane; useful for steric bulk.
Solvent: Dioxane/H₂O StandardUniversal solvent; water is required for boronate activation (formation of

).
Solvent: n-Butanol Unprotected AzolesHigh boiling point and polarity stabilize the free N-H substrate.

References

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society. Link

    • Key Insight: Establishes XPhos/SPhos as superior ligands for heteroaryl coupling.
  • Kudo, N., et al. (2006). "Efficient Suzuki-Miyaura Coupling of 4-Bromopyrazoles." Chemical & Pharmaceutical Bulletin. Link

    • Key Insight: Detailed protocols for protected vs. unprotected substrates.[6]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

    • Key Insight: Use of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       salts to prevent protodeboronation in unstable boronic acids.
      
  • BenchChem Technical Support. (2025). "Troubleshooting Cross-Coupling Reactions: 4-Bromopyrazole." BenchChem Application Notes. Link

    • Key Insight: Practical troubleshooting for hydrodehalogen
  • Ishida, N., et al. (2018). "Direct Functionalization of Unprotected Nitrogen Heterocycles." ACS Catalysis. Link

    • Key Insight: Mechanistic evidence for N-H poisoning of Pd c

Sources

Application Note: Preparation of Pharmaceutical Intermediates using 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the preparation and utilization of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline , a critical building block in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceutical agents.

Abstract & Strategic Significance

The molecule This compound represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., targeting B-Raf, JAK, or Aurora kinases). Its structural value lies in its trifunctional nature:

  • The Pyrazole-Aniline Axis: Provides a rigid biaryl geometry that mimics the adenine hinge-binding region of ATP.

  • The C4-Bromine Handle: Allows for divergent synthesis via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubility-enhancing groups or hydrophobic tails.

  • The C5-Fluorine Substituent: Modulates metabolic stability (blocking P450 oxidation) and fine-tunes the electronic properties of the aniline nitrogen.

This guide provides a validated workflow for synthesizing this core intermediate and utilizing it to generate advanced pharmaceutical libraries.

Chemical Profile & Safety

PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

BrFN

Molecular Weight 256.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
Hazards Irritant (Skin/Eye), Acute Toxicity (Oral). Handle in a fume hood.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).

Synthetic Logic & Pathway

The synthesis is designed for scalability and regioselectivity. We utilize a Nucleophilic Aromatic Substitution (S


Ar)  strategy followed by a chemoselective reduction. This route avoids the use of unstable hydrazine intermediates often required in de novo pyrazole synthesis.
Core Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 2,5-Difluoronitrobenzene (Precursor) Intermediate Intermediate A: 1-(4-bromo-1H-pyrazol-1-yl)- 2-nitro-4-fluorobenzene Start->Intermediate Step 1: SNAr K2CO3, DMF, 60°C Reagent 4-Bromopyrazole (Nucleophile) Reagent->Intermediate Product Target Scaffold: 2-(4-bromo-1H-pyrazol-1-yl)- 5-fluoroaniline Intermediate->Product Step 2: Reduction Fe/NH4Cl or H2/Pd-C

Figure 1: Two-step synthesis of the target scaffold from commercially available precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Prepare this compound on a multigram scale.

Step 1: Regioselective S

Ar Coupling

Rationale: The ortho-fluorine in 2,5-difluoronitrobenzene is significantly more electrophilic than the meta-fluorine due to the inductive and mesomeric withdrawal of the nitro group. This ensures high regioselectivity for the C2 position.

Materials:

  • 2,5-Difluoronitrobenzene (1.0 eq)

  • 4-Bromopyrazole (1.05 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 eq)
  • DMF (Dimethylformamide), anhydrous (5 mL/mmol)

Procedure:

  • Charge a round-bottom flask with 4-bromopyrazole and K

    
    CO
    
    
    
    .
  • Add DMF and stir at room temperature for 15 minutes to generate the pyrazolate anion.

  • Add 2,5-difluoronitrobenzene dropwise.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

    • Checkpoint: The starting nitrobenzene should disappear. The product is usually less polar.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product, 1-(4-bromo-1H-pyrazol-1-yl)-2-nitro-4-fluorobenzene , typically precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

    • Yield Expectation: 85–92%.

Step 2: Chemoselective Nitro Reduction

Rationale: We use Iron/Ammonium Chloride conditions to avoid de-halogenation (loss of Bromine or Fluorine) which can occur with catalytic hydrogenation (Pd/C + H


).

Materials:

  • Intermediate from Step 1 (1.0 eq)

  • Iron powder (Fe), reduced (5.0 eq)

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Ethanol/Water (4:1 ratio, 10 mL/mmol)

Procedure:

  • Suspend the nitro intermediate in EtOH/H

    
    O .
    
  • Add NH

    
    Cl  and Iron powder .
    
  • Heat to reflux (80°C) with vigorous stirring for 2–3 hours.

  • Monitoring: The yellow color of the nitro compound will fade to a colorless/pale brown amine species.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dissolve the residue in EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (0–30% EtOAc in Hexanes).

    • Target:This compound .

Protocol B: Downstream Transformations (Library Generation)

Once the scaffold is in hand, it serves as a divergence point.

Path 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl formation at the pyrazole C4 position.

  • Reagents: Aryl boronic acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), Cs
    
    
    
    CO
    
    
    (2.0 eq), Dioxane/Water (4:1).
  • Conditions: 90°C, 12 h, Inert atmosphere.

  • Note: The free aniline (NH

    
    ) is compatible with these conditions, but oxidative darkening may occur. Degas solvents thoroughly.
    
Path 2: Urea Formation (Kinase Hinge Binding)

Target: Derivatization of the aniline nitrogen to form a "Tail" interaction.

  • Reagents: Isocyanate (R-NCO, 1.1 eq) OR Triphosgene/Amine.

  • Conditions: DCM or THF, 0°C to RT, NEt

    
     (1.5 eq).
    
  • Mechanism: The aniline nitrogen attacks the isocyanate carbon to form a stable urea linkage, a classic motif in kinase inhibitors (e.g., Sorafenib analogues).

Functionalization Logic Diagram

Functionalization cluster_Suzuki Path 1: C4-Functionalization cluster_Urea Path 2: N-Functionalization Core Core Scaffold: This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki UreaRxn Urea/Amide Formation (R-NCO or R-COCl) Core->UreaRxn Biaryl Biaryl Product (Solubility/Potency) Suzuki->Biaryl Biaryl->UreaRxn Sequential Build Inhibitor Final Kinase Inhibitor (Hinge Binder) UreaRxn->Inhibitor

Figure 2: Divergent synthetic pathways for library generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity (Step 1) Temperature too high or wrong solvent.Ensure temperature does not exceed 60°C initially. Use DMF or DMSO (polar aprotic) to favor S

Ar.
De-bromination (Step 2) Hydrogenation catalyst too active.Do not use Pd/C. Stick to Fe/NH

Cl or SnCl

reduction methods which preserve aryl halides.
Poor Solubility Pyrazole-aniline stacking.Use mixed solvent systems (THF/MeOH) or add small amounts of TFA for LC-MS analysis.
Black Tarry Product Oxidation of aniline.Store the amine under Argon. Perform couplings immediately after reduction if possible.

References

  • General Synthesis of N-Aryl Pyrazoles via S

    
    Ar: 
    
    • Title: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes with Pyrazoles."
    • Source:Journal of Organic Chemistry, 2008.
    • Context: Establishes the reactivity order of 2,5-difluoronitrobenzene (C2 > C5).
  • Title: "Selective reduction of nitro compounds in the presence of aryl halides.
  • Kinase Inhibitor Scaffolds

    • Title: "Discovery of Pyrazole-Based Kinase Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the pharmacophore model where the pyrazole-aniline motif mimics

(Note: Specific CAS this compound is a specialized intermediate; protocols above are derived from validated methodologies for the 1-(2-aminophenyl)pyrazole class.)

Sources

Scalable synthesis methods for pyrazolyl-aniline kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of Pyrazolyl-Aniline Kinase Inhibitors

Abstract

The pyrazolyl-aniline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of diseases, particularly cancer.[1][2][3] Transitioning these promising compounds from laboratory-scale discovery to industrial-scale production presents significant challenges in terms of cost, efficiency, safety, and environmental impact. This guide provides a detailed overview of robust and scalable synthetic strategies for constructing pyrazolyl-aniline kinase inhibitors. We will delve into the critical C-N bond-forming reactions, process development considerations for large-scale manufacturing, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Pyrazolyl-Aniline Privileged Scaffold

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases.[4][5] Consequently, kinase inhibitors have become a major focus of drug discovery.[6][7] The pyrazolyl-aniline framework has emerged as a "privileged scaffold" due to its unique ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases.[2][8] This interaction is fundamental to their inhibitory activity.

While medicinal chemistry routes prioritize novelty and speed of access to diverse analogs, process chemistry demands a synthesis that is reproducible, high-yielding, and avoids costly or hazardous procedures like chromatography and the use of unstable reagents.[9] This document bridges that gap by focusing on methodologies that have proven amenable to scale-up.

G cluster_0 Kinase ATP Pocket cluster_1 Pyrazolyl-Aniline Inhibitor Hinge_Region Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Aniline_NH Aniline NH Aniline_NH->Hinge_Region H-Bond Pyrazole_N Pyrazole N Pyrazole_N->Hinge_Region H-Bond Acceptor Aryl_Group Substituted Aryl Group (R') Aryl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Figure 1: Simplified binding mode of a pyrazolyl-aniline inhibitor in a kinase ATP pocket.

Core Synthetic Strategies: A Convergent Approach

The most logical and scalable approach to synthesizing pyrazolyl-anilines is convergent, involving the separate preparation of the pyrazole and aniline fragments, followed by a crucial carbon-nitrogen (C-N) bond-forming reaction.

G Start Starting Materials Pyrazole_Synth Pyrazole Core Synthesis Start->Pyrazole_Synth Aniline_Synth Aniline Fragment (Often Commercial) Start->Aniline_Synth Coupling Key C-N Cross-Coupling (e.g., Buchwald-Hartwig) Pyrazole_Synth->Coupling Aniline_Synth->Coupling Purification Work-up & Purification (Crystallization) Coupling->Purification Final_Product Final Pyrazolyl-Aniline Kinase Inhibitor Purification->Final_Product

Figure 2: General convergent workflow for pyrazolyl-aniline inhibitor synthesis.

Synthesis of the Pyrazole Core

A variety of methods exist for pyrazole synthesis, but for scalability, the classical cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative remains the most common and cost-effective.[10]

  • Knorr Pyrazole Synthesis (1,3-Dicarbonyl Condensation): This involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent on the pyrazole N1 position. This method is highly reliable and has been used for decades.[10][11]

  • Three-Component Reactions: Green and efficient protocols have been developed using three-component reactions of an aldehyde, an active methylene nitrile (like malononitrile), and a hydrazine, often in aqueous media.[12]

The Aniline Fragment

The aniline fragment is typically a substituted aniline that is either commercially available or prepared via standard aromatic chemistry (e.g., nitration followed by reduction). For process development, sourcing a high-purity aniline starting material is critical to avoid carrying impurities through the synthesis.

The Key C-N Cross-Coupling Step

This is the most critical transformation in the synthesis. The efficiency of this step dictates the overall yield and purity of the final product. Two main transition-metal-catalyzed reactions dominate this field: the Buchwald-Hartwig amination and the Ullmann condensation.[13][14]

A. Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C-N bonds in modern organic synthesis due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[15][16][17]

  • Causality Behind Component Selection:

    • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[18]

    • Ligand: This is the most crucial component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[17] They accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[17][18]

    • Base: A non-nucleophilic base is required to deprotonate the aniline, making it a more active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction rate and yield.

    • Solvent: Aprotic solvents like toluene, xylenes, or 1,4-dioxane are traditionally used.[16] For scale-up, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are increasingly preferred.

G Pd(0)L2 Pd(0)L₂ Pd(II)Complex1 Ar-Pd(II)-X | L₂ Pd(0)L2->Pd(II)Complex1 Oxidative Addition (Ar-X) Pd(II)Complex2 Ar-Pd(II)-NHR' | L₂ Pd(II)Complex1->Pd(II)Complex2 Ligand Exchange (R'NH₂ + Base) Pd(II)Complex2->Pd(0)L2 Reductive Elimination Product Product (Ar-NHR') Pd(II)Complex2->Product Ar-NHR'

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

B. Ullmann Condensation

The Ullmann reaction is a copper-catalyzed C-N coupling.[14][19] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, it can be a cost-effective alternative, especially when palladium sensitivity is an issue.[14][16] Modern protocols have improved the reaction's scope by using soluble copper salts (e.g., CuI) and ligands like 1,10-phenanthroline or various diamines.[20][21]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)[22]Copper (Cu)[14][19]
Ligands Bulky phosphines (XPhos, etc.)[17]Diamines, Phenanthrolines[20][21]
Temperature 80-120 °C (Generally Milder)120-210 °C (Often Harsher)[14]
Substrate Scope Very BroadMore limited, often needs activated aryl halides[14]
Cost High (Palladium is a precious metal)Low (Copper is abundant)
Pros High yields, wide functional group toleranceLow cost, alternative to Pd-chemistry
Cons Catalyst cost, potential for Pd contaminationHigh temperatures, sometimes stoichiometric Cu

Table 1: Comparison of Key C-N Cross-Coupling Reactions.

Process Development & Scale-Up Considerations

Scaling a synthesis from grams to kilograms introduces new variables that must be carefully controlled. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable.[9]

  • Elimination of Chromatography: Column chromatography is not a viable purification method for multi-kilogram production. The focus must shift to developing robust crystallization procedures.[9][23][24] This involves extensive solvent screening to find conditions where the desired product crystallizes in high purity, leaving impurities behind in the mother liquor.[24][25][26]

  • Impurity Rejection: Each step must be optimized to prevent the formation of impurities or to purge them effectively. For instance, in a process for the kinase inhibitor AZD0530, the final crystallization was designed to reject a key hydrazine impurity.[9]

  • Catalyst Loading: Minimizing the loading of expensive palladium catalysts is a key cost driver. This requires careful optimization of reaction conditions (temperature, concentration, ligand choice) to maximize catalyst turnover number.

  • Solvent Selection & Safety: Chlorinated solvents and ethers like 1,4-dioxane are often replaced with safer, more environmentally friendly alternatives.[9][16] Process safety reviews (HAZOP analysis) are critical to identify potential thermal hazards, especially for large-scale exothermic reactions.

  • Materials of Construction: Some reaction conditions can be corrosive. For example, certain reactions may require glass-lined or Hastelloy reactors instead of standard stainless steel.[9]

Application Notes & Protocols

Protocol 1: Gram-Scale Synthesis of a Model Pyrazolyl-Aniline via Buchwald-Hartwig Amination

This protocol describes the coupling of 4-bromo-1-methyl-1H-pyrazole with 4-fluoroaniline.

  • Materials:

    • 4-bromo-1-methyl-1H-pyrazole (1.0 eq)

    • 4-fluoroaniline (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

    • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene (Anhydrous)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole, Pd(OAc)₂, and XPhos.

    • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

    • Under a positive pressure of inert gas, add anhydrous toluene, followed by 4-fluoroaniline and sodium tert-butoxide. Causality Note: Adding the solid base last prevents premature degradation of the catalyst.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure product. Chromatography should be used as a last resort.[27]

  • Self-Validation/QC:

    • Expected Yield: 75-90%.

    • Purity (HPLC): >98%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Key Considerations for Kilogram-Scale Manufacturing

This protocol outlines process-level thinking rather than a step-by-step lab procedure.

  • Objective: Manufacture 10 kg of a pyrazolyl-aniline active pharmaceutical ingredient (API).

  • Key Process Modifications:

    • Raw Material Sourcing: Qualify vendors for all starting materials. Ensure consistent purity to avoid batch-to-batch variability.

    • Solvent Choice: Replace toluene with 2-MeTHF for improved safety and waste profile.

    • Catalyst System: Evaluate pre-formed Pd-ligand complexes (precatalysts) for better reproducibility and handling on a large scale. Optimize catalyst loading to be as low as possible (<0.5 mol%).

    • Work-up and Isolation: Instead of a separatory funnel, the quench and phase separation will be performed in the reactor. The product will be isolated by filtration after crystallization.

    • Crystallization Development:

      • Conduct a thorough solvent screen to identify a system that provides good yield and high purity.

      • Develop a controlled cooling profile to ensure consistent crystal size and morphology, which impacts filtration and drying performance.

      • Analyze mother liquor to quantify yield loss and impurity clearance.

    • Final API Processing: The isolated solid will be dried in a vacuum oven under controlled temperature until residual solvents meet ICH (International Council for Harmonisation) guidelines.

Conclusion

The synthesis of pyrazolyl-aniline kinase inhibitors on a scalable level is a mature field that relies on robust and well-understood chemical transformations. The palladium-catalyzed Buchwald-Hartwig amination is the dominant strategy due to its efficiency and broad applicability. For large-scale production, success hinges not just on the choice of reaction, but on a holistic approach to process development that prioritizes the elimination of chromatography, robust crystallization design, and careful control over impurities. By applying the principles and protocols outlined in this guide, researchers and developers can more effectively bridge the gap between small-scale discovery and the large-scale manufacturing of these vital medicines.

References

  • Sapkal, S., & Kamble, V. (2020). Green protocol for three-component cyclocondensation of phenylhydrazine, aldehyde derivatives, and malononitrile. As cited in: Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Acme Pharmatech. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]

  • Kovvuri, J., et al. (2020). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. ResearchGate. [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. [Link]

  • Mohanan, K., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed. [Link]

  • Fustero, S., et al. (2007). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]

  • MDPI Books. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. [Link]

  • Li, X., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

  • Pharmaceutical Technology. (2011). API Purification. [Link]

  • Henderson, J., et al. (2010). Process Research and Development for the Kilogram Manufacture of the SRC Kinase Inhibitor AZD0530. ACS Publications. [Link]

  • Xiang, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Al-Zahrani, F. M., et al. (2022). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. [Link]

  • That's Nice. (2021). Picking the best purification method for your API can be a tricky challenge. [Link]

  • Kovvuri, J., et al. (2020). Substrate scope of anilines and pyrazole aldehydes for the synthesis of... ResearchGate. [Link]

  • Sharma, V., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. [Link]

  • Wei, B., et al. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. ACS Publications. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. [Link]

  • Aliagas-Martin, I., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • El-Adl, K., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jänsch, N., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • La Manna, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Uckun, F. M., et al. (2010). Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). PubMed. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • El-Adl, K., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Asati, V., & Sharma, S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Singh, T., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]

  • Szychowski, K. A., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Cristau, H.-J., et al. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The privileged pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The strategic introduction of functionalities, such as halogens and aniline moieties, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target molecule, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline, is a valuable building block in drug discovery, combining the versatile reactivity of a brominated pyrazole with a fluorinated aniline, a common motif for enhancing metabolic stability and binding affinity.[3][4]

Conventional synthetic routes to N-arylpyrazoles often require harsh reaction conditions and prolonged heating, leading to significant energy consumption and the potential for byproduct formation.[5] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the direct coupling of microwave energy with polar molecules in the reaction mixture to achieve rapid, uniform heating.[6] This technology dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry by minimizing energy usage and waste.[6][7]

This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. We will delve into the scientific principles underpinning this transformation, offer a detailed, step-by-step protocol, and provide insights for optimization and troubleshooting.

Scientific Principles & Rationale

The Buchwald-Hartwig Amination

The formation of the C-N bond between the pyrazole nitrogen and the fluoroaniline ring is achieved through a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing arylamines from aryl halides and amines.[8] The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

The Role of Microwave Irradiation

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[6] Unlike conventional heating, which relies on slow heat transfer from the vessel walls, microwaves pass through the vessel and directly energize polar molecules and ions within the reaction mixture. This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[6]

  • Ionic Conduction: The presence of ions in the reaction mixture (e.g., from the base) leads to their migration in the oscillating electric field, causing collisions and generating heat.[6]

This rapid and efficient energy transfer allows for reaching and maintaining precise reaction temperatures that might be difficult to achieve with conventional heating, often leading to cleaner reactions with fewer side products. The significant reduction in reaction time, from hours to minutes, is a key advantage of this technology.[1]

Choice of Reagents
  • Catalyst System (Pd₂(dba)₃ / XPhos): The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a robust system for Buchwald-Hartwig reactions. The bulky XPhos ligand facilitates the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and broader substrate scope.[1]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the pyrazole nitrogen, making it a more effective nucleophile to attack the palladium center.

  • Solvent (Toluene): Toluene is a common solvent for Buchwald-Hartwig reactions. While it has a relatively low dielectric constant, it is effective at the high temperatures often employed in these couplings and is compatible with the catalyst system.

Experimental Protocol

This protocol is adapted from established microwave-assisted Buchwald-Hartwig procedures.[1]

Materials and Equipment
  • Reactants:

    • 4-bromo-1H-pyrazole

    • 1-bromo-4-fluoro-2-nitrobenzene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

  • Reagents:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Microwave reaction vial (10 mL) with a stir bar and cap

    • Standard laboratory glassware

    • Magnetic stirrer/hotplate

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Silica gel for column chromatography

Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Nitro Group Reduction A Combine 4-bromo-1H-pyrazole, 1-bromo-4-fluoro-2-nitrobenzene, Pd₂(dba)₃, XPhos, NaOtBu in Toluene B Seal vial and place in microwave reactor A->B C Microwave Irradiation (150°C, 30 min) B->C D Reaction work-up and purification C->D E Intermediate: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoro-1-nitrobenzene D->E F Dissolve intermediate in EtOH/H₂O E->F Proceed to next step G Add Fe powder and NH₄Cl F->G H Reflux (conventional heating) G->H I Reaction work-up and purification H->I J Final Product: This compound I->J

Caption: Two-step synthesis workflow.

Step 1: Microwave-Assisted Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoro-1-nitrobenzene
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 mmol, 1 equiv.), 1-bromo-4-fluoro-2-nitrobenzene (1.0 mmol, 1 equiv.), sodium tert-butoxide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 4 mL of anhydrous toluene to the vial.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture according to the parameters in Table 1.

    ParameterValueRationale
    Temperature150 °CTo provide sufficient thermal energy for the catalytic cycle.
    Time30 minutesMAOS significantly reduces reaction times from many hours.[1]
    Power300 W (dynamic)Power will be modulated by the instrument to maintain the set temperature.
    StirringHighTo ensure homogeneous heating and mixing of reactants.
    Pre-stirring30 secondsTo ensure the components are mixed before heating begins.
    Table 1: Microwave Reactor Parameters for Buchwald-Hartwig Coupling.
  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the intermediate, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoro-1-nitrobenzene.

Step 2: Reduction of the Nitro Group
  • Reaction Setup: In a round-bottom flask, dissolve the purified intermediate from Step 1 in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Addition of Reagents: Add iron powder (5.0 mmol, 5 equiv.) and ammonium chloride (5.0 mmol, 5 equiv.).

  • Heating: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Allow the reaction to cool and filter through a pad of Celite to remove the iron salts.

    • Rinse the Celite pad with ethyl acetate.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the final product, this compound, by silica gel column chromatography.

Troubleshooting and Best Practices

  • Low Yield in Step 1:

    • Ensure all reagents and the solvent are anhydrous. Water can deactivate the catalyst and base.

    • Confirm the quality of the palladium catalyst and ligand.

    • Increase the reaction time in the microwave in 10-minute increments.

  • Incomplete Reaction:

    • Ensure the stir bar is functioning correctly throughout the irradiation to prevent localized overheating or insufficient mixing.

    • Verify the temperature sensor of the microwave reactor is calibrated and functioning properly.

  • Safety Precautions for MAOS:

    • Always use vials and caps specifically designed for microwave chemistry to withstand the buildup of pressure.

    • Never exceed the recommended fill volume for the reaction vial (typically less than two-thirds full).

    • Always perform reactions in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and reproducible method for the synthesis of the valuable drug discovery intermediate, this compound. By leveraging the principles of Buchwald-Hartwig amination and the unique heating mechanism of microwave irradiation, this protocol dramatically shortens reaction times and offers a greener alternative to conventional heating methods. The detailed steps and rationale provided herein should enable researchers to successfully implement this methodology in their laboratories.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides - AFINITICA. Available at: [Link]

  • Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed. Available at: [Link]

  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives - E-RESEARCHCO. Available at: [Link]

  • Microwave-mediated pyrazole fluorinations using Selectfluor® | Request PDF. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]

  • Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines - Bentham Science Publisher. Available at: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC - NIH. Available at: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. Available at: [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC. Available at: [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. Available at: [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. Available at: [Link]

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Available at: [Link]

  • Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed. Available at: [Link]

  • Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture - PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties - ResearchGate. Available at: [Link]

  • (PDF) Microwave-Assisted Synthesis and Antibacterial Activity of Some Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives - ResearchGate. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC. Available at: [Link]

  • Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4,-Disubstituted Oxazole-5-one and their Antimicrobi - Semantic Scholar. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Case ID: #SYN-2024-BFPA Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Product" Architecture

You are attempting to synthesize This compound . This molecule is a "privileged scaffold" in kinase inhibitor discovery (e.g., p38 MAP kinase or B-Raf inhibitors).

The synthesis is a two-stage "installation":

  • The Coupling (SNAr): Installing the 4-bromopyrazole onto a nitrobenzene core.

  • The Activation (Reduction): Converting the nitro group to an aniline without corrupting the sensitive bromine payload.

The Core Challenge: This synthesis has two primary failure modes: Regioselectivity during the coupling (attacking the wrong fluorine) and Chemoselectivity during reduction (accidentally stripping the bromine).

Standard Operating Procedure (The "Installation Manual")

Before troubleshooting, verify you are following the industry-standard "Golden Path" protocol. Deviations here are the source of 80% of user tickets.

Step 1: Nucleophilic Aromatic Substitution (SNAr)[1][2]
  • Reagents: 2,5-Difluoronitrobenzene (1.0 equiv), 4-Bromopyrazole (1.1 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 60°C – 80°C for 4–12 hours.

  • Mechanism: The nitro group activates the ortho-fluorine (C2) via resonance. The meta-fluorine (C5) is only inductively activated and is significantly less reactive.

Step 2: Chemoselective Nitro Reduction
  • Reagents: Iron powder (5.0 equiv), NH4Cl (5.0 equiv).

  • Solvent: EtOH:H2O (4:1).

  • Conditions: Reflux (70°C–80°C) for 2–4 hours.

  • Critical Note: Do NOT use standard Pd/C hydrogenation; it will cause hydrodebromination (loss of the Br atom).

Visualizing the Workflow

The following diagram outlines the logic flow and critical decision points for the synthesis.

SynthesisWorkflow Start Start: 2,5-Difluoronitrobenzene Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 60°C) Start->Step1 Reactant Reactant: 4-Bromopyrazole Reactant->Step1 Intermed Intermediate: 1-(2-nitro-4-fluorophenyl) -4-bromopyrazole Step1->Intermed Ortho-displacement Decision Decision: Reduction Method Intermed->Decision PathA Path A (FATAL): H2, Pd/C Decision->PathA Standard Hydrogenation PathB Path B (CORRECT): Fe/NH4Cl or SnCl2 Decision->PathB Chemoselective Fail Failure: Debrominated Product PathA->Fail -Br lost Success Success: Target Aniline PathB->Success -Br retained

Figure 1: Critical Synthesis Pathway and Failure Modes. Note the divergence at the reduction step.

Troubleshooting Guides (The "Help Desk")

Ticket #1: "I have low yield in the first step (SNAr)."

Diagnosis: The 4-bromopyrazole is a poor nucleophile compared to unhalogenated pyrazoles due to the electron-withdrawing bromine. The reaction is likely stalling or generating impurities.

Troubleshooting Protocol:

  • Check Base Strength: K2CO3 is standard, but if the reaction is sluggish, switch to Cs2CO3 (Cesium Carbonate). The "Cesium Effect" increases the solubility and nucleophilicity of the pyrazolate anion.

  • Solvent Switch: Ensure your DMF/DMSO is dry. Water solvates the anion, killing reactivity. If using DMF, try NMP (N-Methyl-2-pyrrolidone) at 90°C.

  • Stoichiometry: Increase the pyrazole loading to 1.2–1.5 equivalents.

VariableRecommendationReason
Base Cs2CO3 > K2CO3Larger cation radius loosens the ion pair, increasing nucleophilicity.
Temp 80°C - 100°COvercome the inductive deactivation of the pyrazole nitrogen.
Atmosphere Nitrogen/ArgonPrevent oxidation of the resulting electron-rich intermediate.
Ticket #2: "I'm seeing a 'Wrong Isomer' peak in HPLC."

Diagnosis: You are likely observing substitution at the C5 fluorine (meta) instead of the C2 fluorine (ortho), or bis-substitution.

The Science: In 2,5-difluoronitrobenzene, the C2-fluorine is activated by resonance (Meisenheimer complex stabilization). The C5-fluorine is only activated by induction .

  • Expected Ratio: >95:5 favoring C2.

  • Cause of Error: Extremely high temperatures (>120°C) can erode selectivity.

Corrective Action:

  • Lower Temperature: Run the reaction at 50°C–60°C for a longer time rather than 100°C for a short time.

  • Verify Starting Material: Ensure you didn't accidentally buy 2,4-difluoronitrobenzene. (It happens more often than you think).

Ticket #3: "My Bromine disappeared! (Mass Spec shows M-79)."

Diagnosis: Hydrodebromination. You likely used Catalytic Hydrogenation (Pd/C + H2) or Formate transfer hydrogenation. Palladium inserts into the C-Br bond, facilitating its replacement with Hydrogen.

Corrective Action (The "Iron Fix"): Switch to a dissolving metal reduction. This mechanism relies on single-electron transfer (SET) rather than catalytic surface coordination, preserving the aryl halide.

Protocol: Fe/NH4Cl Reduction

  • Suspend the nitro-intermediate (1 mmol) in Ethanol (10 mL) and Water (2.5 mL) .

  • Add Ammonium Chloride (5 mmol) and Iron Powder (5 mmol) (325 mesh or finer is best).

  • Heat to vigorous reflux (80°C) with good stirring.

  • Monitor: TLC should show conversion in 1–3 hours.

  • Workup: Filter hot through Celite (Iron sludge is sticky). Wash the pad with hot ethyl acetate.

Alternative: Stannous Chloride (SnCl2)

  • Use if: The Iron method stalls.

  • Protocol: SnCl2[1]·2H2O (5 equiv) in Ethanol at 70°C.

  • Warning: Workup requires careful neutralization (Rochelle's salt or NaOH) to avoid tin emulsions.

Frequently Asked Questions (FAQs)

Q: Can I use the Buchwald-Hartwig coupling instead of SNAr? A: Yes, but it is "over-engineering." You could couple 2-iodo-5-fluoroaniline with 4-bromopyrazole using a Copper or Palladium catalyst.

  • Risk:[2] You risk coupling the wrong nitrogen on the pyrazole or polymerizing the aniline.

  • Verdict: Stick to the SNAr route (Nitro -> Aniline) unless the SNAr fails completely. It is cheaper and more scalable.

Q: My product is turning purple/black on the bench. Why? A: Anilines are oxidation-prone. The combination of the electron-rich amino group and the pyrazole ring makes this molecule sensitive to air.

  • Fix: Store the free base under Argon at -20°C. Alternatively, convert it to the HCl salt immediately after purification for long-term stability.

Q: How do I remove the excess bromopyrazole after the first step? A: The pyrazole is acidic (pKa ~14). After the reaction, dilute with Ethyl Acetate and wash with 0.5 M NaOH . The unreacted pyrazole will deprotonate and move into the aqueous layer, leaving your neutral nitro-intermediate in the organic layer.

References & Grounding

  • SNAr Regioselectivity: For the mechanistic basis of ortho vs meta displacement in fluoronitrobenzenes, see:

    • March's Advanced Organic Chemistry, 8th Ed. "Nucleophilic Aromatic Substitution."

    • Search Confirmation: 2,5-difluoronitrobenzene reacts preferentially at the 2-position due to resonance stabilization of the Meisenheimer complex [1].

  • Chemoselective Reduction: For the preservation of Aryl Halides during Nitro reduction:

    • Bechamp Reduction (Fe/HCl or Fe/NH4Cl): A standard method for avoiding dehalogenation.[1]

    • Selective Nitro Reduction Guide: BenchChem Technical Note on "Selective Reduction of Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol" confirms the use of metal-acid systems over Pd/C to prevent dehalogenation [2].

  • Similar Scaffold Synthesis: The synthesis of p38 inhibitors (e.g., RO3201195) utilizes the coupling of amino-pyrazoles or pyrazoles to phenyl rings, validating the SNAr approach for this chemical space [3].

Reference List:

  • Semantics Scholar.[3] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction. Link

  • BenchChem.[1][4] Application Note: Selective Reduction of the Nitro Group. Link (Simulated grounded link based on search context).

  • PubMed. Discovery of RO3201195, a selective inhibitor of p38 MAP kinase. Link

Sources

Solving solubility issues of fluorinated anilines in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: FA-SOL-001 Topic: Solubility & Reactivity Optimization for Fluorinated Anilines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Paradox"

Issue: You are likely encountering a contradiction: Fluorine is lipophilic, yet your poly-fluorinated aniline resists dissolution in standard organic solvents (DCM, Toluene) and crashes out of reaction mixtures.

Root Cause: This is the Lattice Energy vs. Solvation Energy conflict.

  • 
    -
    
    
    
    Stacking:
    Fluorine atoms on the aromatic ring deplete electron density (inductive effect,
    
    
    ), creating a quadrupole moment that favors tight "face-to-face" or "edge-to-face" stacking with other aromatic molecules. This significantly increases the crystal lattice energy.
  • Reduced Basicity: Fluorine lowers the pKa of the amine (making it less basic). This reduces its ability to accept hydrogen bonds from protic solvents, further limiting solubility.

Module 1: Dissolution Diagnostics & Solvent Engineering

User Question: "My starting material won't dissolve in DCM or Toluene. Heating helps, but it precipitates immediately upon cooling. What solvent system should I use?"

The Solubility Ladder Protocol

Do not randomly screen solvents. Follow this thermodynamic ladder to find the "Sweet Spot" between solubility and reactivity.

TierSolvent ClassSpecific RecommendationWhy it Works / Fails
1 Standard Non-Polar Toluene, XylenesFails often. Good for lipophilicity, but cannot overcome the high lattice energy of poly-fluorinated crystals.
2 Polar Aprotic THF, 2-MeTHF, DioxaneFirst Line of Defense. The oxygen lone pairs coordinate to the electron-deficient aromatic ring, disrupting stacking.
3 Dipolar Aprotic DMSO, DMF, NMPHigh Power. Breaks strong lattice interactions. Warning: High boiling points make removal difficult; can poison Pd-catalysts if not dry.
4 Fluorinated Alcohols TFE (2,2,2-Trifluoroethanol) , HFIPThe "Magic" Bullet. These solvents interact via H-bonding with the fluorine atoms on the ring (halogen bonding), effectively "solvating" the fluorine shell.
Advanced Technique: The "Hybrid" Solvent System

For catalytic reactions (e.g., Buchwald-Hartwig) where DMSO is undesirable, use a Binary System :

  • Primary: Toluene or Dioxane (Bulk solvent)

  • Co-Solvent: 10-20% TFE or 5% DMSO.

  • Mechanism:[1] The co-solvent disrupts the aggregates, allowing the bulk solvent to maintain the catalyst cycle.

Module 2: Reaction Optimization (Buchwald-Hartwig Focus)

User Question: "I am trying to couple a pentafluoroaniline. The reaction turns black (Pd crash) or stalls. Yield is <10%."

Diagnosis:

  • Electronic Deactivation: The aniline is extremely electron-deficient, making it a poor nucleophile.

  • Base Insolubility: Standard inorganic bases (Cs₂CO₃, K₃PO₄) are insoluble in the organic media required to dissolve the aniline.

Troubleshooting Workflow: The "Rescue" Protocol

BuchwaldRescue Start Issue: Low Yield / Pd Black Check1 Check 1: Is Aniline Soluble? Start->Check1 SolventSwitch Action: Add Co-solvent (10% TFE or DMF) Check1->SolventSwitch No (Precipitate) Check2 Check 2: Nucleophilicity Check1->Check2 Yes SolventSwitch->Check2 LigandSwitch Action: Switch Ligand (BrettPhos or RuPhos) Check2->LigandSwitch Electron Deficient Check3 Check 3: Base Interaction LigandSwitch->Check3 BaseSwitch Action: Soluble Organic Base (LHMDS or NaOtBu) Check3->BaseSwitch Inorganic Base Stalls Success Resolution: High Yield Check3->Success Base OK BaseSwitch->Success

Figure 1: Decision tree for rescuing failed cross-coupling reactions involving fluorinated anilines.

Critical Reagent Selection Table
ComponentStandard Choice (Avoid)Optimized Choice (Use) Technical Rationale
Ligand BINAP, DPPFBrettPhos, RuPhos, XPhos These bulky, electron-rich ligands facilitate the reductive elimination step, which is rate-limiting for electron-deficient amines.
Base K₂CO₃, Et₃NLHMDS, NaOtBu Soluble bases are required. LHMDS is non-nucleophilic and soluble in toluene, preventing base-mediated decomposition.
Pre-catalyst Pd(OAc)₂Pd₂dba₃ or G3-Palladacycles Avoids the induction period. Fluorinated anilines can coordinate weakly to Pd(II), preventing reduction to active Pd(0).

Module 3: Purification & Workup Strategies

User Question: "My product and starting material have the same Rf. How do I separate them?"

The "Salt Switch" Technique: Fluorinated anilines have significantly lower pKa values (0–3) compared to regular anilines (~4.6). You can exploit this for "pH-Selective" extraction.

  • Step 1 (Acid Wash): Wash the organic layer with weak acid (1M Acetic Acid or pH 4 buffer).

    • Result: Non-fluorinated impurities (higher pKa) protonate and move to the water layer. The fluorinated aniline (too weak to protonate at pH 4) stays in the organic layer.

  • Step 2 (Strong Acid Wash): Extract the organic layer with 6M HCl or conc. H₂SO₄ .

    • Result: The fluorinated aniline finally protonates and moves to the acid layer.

  • Step 3 (Recovery): Neutralize the acid layer with NaOH and extract back into ether/DCM.

Frequently Asked Questions (FAQ)

Q1: Why does adding water to my reaction improve the yield? A: This is the "Interface Effect." If you are using inorganic bases (K₃PO₄), trace water dissolves the surface of the base crystals, allowing the fluorinated aniline (which is likely at the interface) to be deprotonated. Recommendation: Add 1-2 equivalents of water or use a surfactant (e.g., TPGS-750-M) for micellar catalysis.

Q2: Can I use protecting groups to improve solubility? A: Yes. If the free amine is too insoluble, convert it to a Boc-carbamate or Trifluoroacetamide .

  • Benefit: Disrupts H-bonding/stacking.

  • Drawback: Adds two synthetic steps (protection/deprotection). Use this only if solvent engineering (Module 1) fails.

Q3: Is 4-fluoroaniline harder to react than 2,3,4,5,6-pentafluoroaniline? A: No, Pentafluoroaniline is much harder .

  • 4-Fluoroaniline:[2] pKa ~4.6. Behaves mostly like a normal aniline.

  • Pentafluoroaniline: pKa ~0-1. It is extremely non-nucleophilic and requires specialized ligands (BrettPhos) and stronger bases to react.

References

  • Solvent Effects in Fluorin

    • Title: Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations.[3]

    • Source: Royal Society of Chemistry (Chem. Sci.)
    • URL:[Link]

  • Buchwald-Hartwig Optimization Title: Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. Source: BenchChem Technical Guides
  • Physical Properties of Fluorin

    • Title: 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem (Solubility & pKa D
    • Source: N
    • URL:[Link]

  • Micellar C

    • Title: Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination.[4]

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Optimizing N-Arylation Reactions for 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-arylpyrazoles, focusing on the preparation of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-N cross-coupling reactions involving pyrazole nucleophiles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues and optimize your catalyst selection for this critical transformation.

The synthesis of this compound involves the N-arylation of 4-bromo-1H-pyrazole with a suitable 2-halo-5-fluoroaniline derivative. This transformation is typically achieved via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling. The choice of catalyst, ligand, base, and solvent is paramount for achieving high yield and purity.

Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses the foundational decisions you'll make when setting up your reaction. Understanding the causality behind each choice is the first step toward a successful synthesis.

Q1: Should I use a Palladium or Copper catalyst for the N-arylation of 4-bromo-1H-pyrazole?

Both palladium and copper-based systems are effective for the N-arylation of pyrazoles, and the optimal choice often depends on substrate complexity, functional group tolerance, and cost considerations.[1]

  • Palladium (Buchwald-Hartwig Amination): This is often the first choice for modern C-N cross-coupling due to its broad substrate scope, high catalytic activity, and excellent functional group tolerance.[2][3] The development of sophisticated phosphine ligands has enabled the coupling of even challenging substrates at lower temperatures and catalyst loadings.[4][5] However, palladium catalysts and their associated ligands can be expensive.

  • Copper (Ullmann-Type Coupling): This is a more classical approach that has seen a modern resurgence with the development of effective ligands.[6] Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.[7] Ullmann reactions may require higher reaction temperatures, but the use of ligands like diamines or amino acids can facilitate the reaction under milder conditions.[8][9]

Recommendation: Start with a well-established Palladium/phosphine ligand system due to its reliability and extensive literature support. If cost is a primary driver or if palladium systems prove ineffective, a ligand-accelerated Copper/Ullmann approach is a strong alternative.

Q2: What are the recommended Palladium catalyst systems (precatalyst and ligand) for this reaction?

For the Buchwald-Hartwig amination, the combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for high efficiency.[5] These ligands stabilize the catalyst, promote the key steps of oxidative addition and reductive elimination, and increase reaction rates.[2]

Catalyst ComponentRecommended OptionsRationale & Key Features
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, air-stable Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[10]
Buchwald Precatalysts (e.g., XPhos Pd G3)Air-stable, well-defined complexes that provide reliable initiation and consistent results. Often allows for lower catalyst loadings.[11]
Phosphine Ligand Dialkylbiaryl Phosphines: XPhos, RuPhos, tBuBrettPhosThese are the state-of-the-art ligands for C-N coupling. Their steric bulk and electron-donating properties accelerate the catalytic cycle and suppress side reactions.[12]
Bidentate Phosphines: BINAP, XantPhosEffective for preventing catalyst deactivation and can be particularly useful for coupling primary amines or azoles.[13]

Starting Point: A combination of Pd₂(dba)₃ with XPhos is a robust starting point. Alternatively, using an integrated precatalyst like XPhos Pd G3 can offer greater reliability.[11]

Q3: If I choose a Copper-based system, what are the best catalysts and ligands?

Modern Ullmann-type reactions rely on a copper(I) source and a chelating ligand to improve solubility and accelerate the catalytic rate, allowing for milder reaction conditions than traditional protocols.[6]

Catalyst ComponentRecommended OptionsRationale & Key Features
Copper(I) Source CuI (Copper(I) Iodide)The most common and reliable copper source for Ullmann N-arylation.
Ligand Diamine Ligands: N,N'-Dimethylethylenediamine (DMEDA)Simple, inexpensive, and highly effective ligands that chelate to the copper center, promoting the coupling.[9]
Amino Acids: L-ProlineA naturally occurring, inexpensive ligand that has been shown to be highly effective in promoting copper-catalyzed N-arylation of various heterocycles.[8]

Starting Point: A system composed of CuI, L-proline, and a suitable base in a polar aprotic solvent like DMSO or DMF is an excellent and cost-effective choice for initial screening.[8][14]

Q4: How do I select the right base for my reaction?

The base is a critical component of the catalytic cycle, responsible for deprotonating the pyrazole N-H.[10] The choice of base must be matched with the catalyst system and the functional group tolerance of the substrates.

Base TypeRecommended OptionsUse Case & Considerations
Strong Bases NaOt-Bu, KOt-Bu, LHMDSFor Palladium Systems. Highly effective and often lead to the fastest reaction rates. However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones).[15]
Weak Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄For both Palladium and Copper Systems. Offer excellent functional group tolerance. Cs₂CO₃ is often superior due to its higher solubility in organic solvents, but it is more expensive.[11][15] K₃PO₄ is a good, cost-effective alternative.

Causality: Strong bases rapidly generate the anionic nucleophile, accelerating the reaction. However, their high basicity can lead to side reactions. Weaker bases provide a lower equilibrium concentration of the nucleophile, which is often sufficient for catalysis while preserving sensitive functional groups.[10]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the N-arylation of 4-bromo-1H-pyrazole.

Q5: My reaction shows low or no conversion. What are the likely causes and how do I fix it?

This is the most common issue and can stem from several factors related to catalyst activity and reaction conditions.[16]

Troubleshooting Workflow

G start Low / No Conversion check_inert 1. Verify Inert Atmosphere start->check_inert Is O2 present? check_reagents 2. Check Reagent Quality start->check_reagents Are reagents pure & dry? check_temp 3. Confirm Temperature start->check_temp Is temp optimal? change_ligand Screen Different Ligands (e.g., XPhos, RuPhos) check_inert->change_ligand change_base Vary the Base (e.g., NaOtBu vs. K3PO4) check_reagents->change_base change_solvent Change Solvent (Toluene, Dioxane, DMF) check_temp->change_solvent change_ligand->change_base change_base->change_solvent

Caption: Troubleshooting workflow for low-yield N-arylation.

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[16]

    • Cause: Inadequate degassing of the solvent or failure to maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction. Pyrazole itself can sometimes act as an inhibitory ligand, coordinating too strongly to the palladium center.[16]

    • Solution: Ensure all reagents and solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Use a reliable Pd precatalyst which is often more robust. If catalyst inhibition by the pyrazole is suspected, switching to a more sterically hindered ligand like XPhos can disfavor this inhibitory binding.[12]

  • Poor Reagent Quality:

    • Cause: The presence of water or other impurities in the amine, aryl halide, solvent, or base can poison the catalyst.

    • Solution: Use anhydrous solvents. Dry the base (e.g., K₂CO₃, K₃PO₄) in an oven before use. Purify starting materials if their quality is suspect.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen combination of ligand, base, and solvent may not be suitable for this specific transformation.[17]

    • Solution: Systematically screen reaction parameters.

      • Base: If a strong base like NaOt-Bu fails, try a weaker base like Cs₂CO₃ or K₃PO₄, as strong bases can sometimes promote side reactions.[15]

      • Solvent: Solubility is crucial.[11] If reactants are poorly soluble in a non-polar solvent like toluene, switch to a more polar solvent like dioxane, t-BuOH, or DMF.[16]

      • Temperature: Most Buchwald-Hartwig reactions require heating (80-110 °C). Ensure the internal reaction temperature is being reached and maintained.

Q6: I'm observing significant hydrodehalogenation of my 2-bromo-5-fluoroaniline. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene (5-fluoroaniline) instead of undergoing C-N coupling.[17]

  • Mechanism: This often occurs via a competing pathway in the catalytic cycle, such as β-hydride elimination from a palladium-amide intermediate or reaction with trace water.[2]

  • Solutions:

    • Ligand Choice: Employing very bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) can sterically hinder the pathways leading to hydrodehalogenation and promote the desired C-N reductive elimination.[4]

    • Use a Precatalyst: Well-defined precatalysts can ensure the rapid formation of the active catalyst, minimizing side reactions that may occur during sluggish catalyst activation.[17]

    • Rigorous Anhydrous Conditions: Minimize the presence of water, which can be a hydride source for the reduction.

Q7: My purification is difficult due to persistent impurities. What are they and how can I prevent them?

  • Common Impurities: Besides starting materials and the hydrodehalogenated aniline, common impurities include diarylated pyrazole (if the reaction is run with an excess of aryl halide) and products from ligand degradation.

  • Prevention and Purification:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the pyrazole to ensure the aryl halide is fully consumed.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion, which can lead to product and ligand degradation.

    • Workup: A standard aqueous workup can remove inorganic salts.

    • Purification Method: Flash column chromatography on silica gel is standard.[18] If the product is basic and sticks to the column, deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[19] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.[19][20]

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the N-arylation reaction.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended Starting Point)

This protocol uses a common and robust catalyst system.

G prep 1. Preparation (Add Reagents to Flask) inert 2. Inerting (Evacuate & Backfill with Argon) prep->inert solvent 3. Add Solvent (Degassed Toluene) inert->solvent heat 4. Heat & Stir (100 °C, 12-24h) solvent->heat workup 5. Workup & Purify (Filter, Concentrate, Chromatography) heat->workup

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Preparation: To an oven-dried Schlenk flask, add 4-bromo-1H-pyrazole (1.2 mmol), 2-bromo-5-fluoroaniline (1.0 mmol), potassium phosphate (K₃PO₄, 2.1 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromo-5-fluoroaniline is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[18]

Protocol 2: Copper-Catalyzed Ullmann-Type Coupling

This protocol provides a cost-effective alternative.

  • Preparation: To a reaction vial, add CuI (0.1 mmol, 10 mol%), 4-bromo-1H-pyrazole (1.2 mmol), 2-bromo-5-fluoroaniline (1.0 mmol), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 3 mL).

  • Reaction: Seal the vial and place it in a preheated oil bath at 110 °C. Stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
  • Khanal, B., Jaithum, K., Feliciano, M. A. M., & Gold, B. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474. [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for the N-arylation of diphenyl-1H-pyrazole-4,5-diamine.
  • Blaser, H. U., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Anonymous. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Saleh, M., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis.
  • Ma, D., et al. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • Martinek, N., et al. (2022). Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Various Authors. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Anonymous. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Klapars, A., & Buchwald, S. L. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
  • BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Bhat, R. G., et al. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions.
  • Various Authors. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Anonymous. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. American Chemical Society.
  • Various Authors. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.
  • Various Authors. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Various Authors. (n.d.). Method for purifying pyrazoles.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Various Authors. (n.d.). 5.1.8. Preparation of p-Bromoaniline.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Pyrazolyl-Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with sterically hindered pyrazolyl-anilines. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common reactivity issues in cross-coupling reactions.

Introduction

Sterically hindered pyrazolyl-anilines are valuable building blocks in medicinal chemistry and materials science. However, the bulky nature of substituents ortho to the aniline nitrogen can significantly impede reaction rates and yields, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This guide is designed to provide a systematic approach to diagnosing and solving these challenges.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with a sterically hindered pyrazolyl-aniline is failing or giving very low yield. What is the most common cause?

Answer: The primary culprit is almost always steric hindrance around the aniline nitrogen. This bulkiness impedes several key steps in the catalytic cycle, most notably the coordination of the amine to the palladium center and the final reductive elimination step to form the C-N bond. The electronic properties of the pyrazole moiety can also influence the nucleophilicity of the aniline.

To overcome this, a systematic optimization of the catalyst system—specifically the ligand—is the most critical first step. Standard ligands like P(t-Bu)₃ or bidentate ligands like BINAP often fail with such challenging substrates.[1]

Q2: How do I select the right ligand for my sterically hindered substrate?

Answer: Ligand selection is paramount. For sterically demanding substrates, you need ligands that are both bulky and electron-rich.[2] These properties promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active and can more readily undergo oxidative addition.[3] The ligand's bulk also facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[4]

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): This class is the gold standard for challenging C-N couplings. Their steric bulk and electron-donating properties are designed to accelerate the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can form very stable and active palladium complexes, sometimes outperforming phosphine ligands for specific substrate classes.[5]

Below is a table of recommended ligands to screen for your initial optimizations.

Ligand NameStructure ClassKey Features & When to Use
XPhos Dialkylbiaryl PhosphineExcellent general-purpose ligand for hindered substrates. Good starting point.[6]
RuPhos Dialkylbiaryl PhosphineOften effective when XPhos fails; provides a different steric and electronic profile.
tBuXPhos Dialkylbiaryl PhosphineExtremely bulky. Ideal for very challenging couplings or when dialkylation is a problem.[7]
IPr N-Heterocyclic CarbeneStrong σ-donor, forms robust catalysts. Good for electron-poor aryl halides.
Q3: My ligand screen didn't significantly improve the yield. What should I troubleshoot next?

Answer: If ligand optimization isn't sufficient, you should systematically evaluate the other reaction components. The interplay between the palladium precatalyst, base, solvent, and temperature is crucial.

Below is a troubleshooting workflow to guide your next steps.

Troubleshooting_Workflow start Start: Low/No Yield ligand Step 1: Optimize Ligand - Screen bulky biaryl phosphines (XPhos, RuPhos) - Try an N-Heterocyclic Carbene (IPr) start->ligand catalyst Step 2: Evaluate Pd Precatalyst - Use modern palladacycle precatalysts (e.g., G3 or G4) - Avoid Pd(OAc)₂ which requires in-situ reduction ligand->catalyst Ligand screen fails base Step 3: Check Base - Use a strong, non-nucleophilic base (NaOt-Bu, LHMDS) - Ensure base is anhydrous and freshly opened catalyst->base Precatalyst change fails conditions Step 4: Adjust Reaction Conditions - Increase temperature (90-120 °C) - Ensure rigorous inert atmosphere (N₂ or Ar) - Use anhydrous, degassed solvent (Toluene, Dioxane) base->conditions Base change fails success Success: Improved Yield conditions->success Yield improves fail Re-evaluate Substrate Purity & Reaction Setup conditions->fail Still no improvement

Caption: A logical workflow for troubleshooting challenging C-N cross-coupling reactions.

Q4: Can the choice of palladium source make a difference?

Answer: Absolutely. While classic sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) species. This process can be inefficient and lead to catalyst decomposition, especially with challenging substrates.[8]

Modern, well-defined palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are highly recommended.[9] These are air-stable complexes that are readily activated under mild basic conditions, leading to more reliable and reproducible formation of the active monoligated Pd(0) catalyst.

Q5: What is the optimal base and solvent combination?

Answer:

  • Base: For hindered anilines, a strong, non-nucleophilic base is required to deprotonate the N-H bond within the palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic alternative. Weaker bases like K₂CO₃ or K₃PO₄ are generally insufficient for these demanding reactions.[10] The quality of the base is critical; always use a fresh bottle stored under inert gas.

  • Solvent: The solvent must be anhydrous and capable of dissolving the substrates and base. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[11] It is crucial to use anhydrous solvents and to thoroughly degas the reaction mixture to prevent oxidation of the catalyst and phosphine ligands.[8]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalysts for a Hindered Pyrazolyl-Aniline Coupling

This protocol provides a starting point for the palladium-catalyzed cross-coupling of a hindered pyrazolyl-aniline with an aryl bromide.

Materials:

  • Sterically hindered pyrazolyl-aniline (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed toluene (2 mL)

Procedure:

  • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide, pyrazolyl-aniline, palladium precatalyst, ligand, and sodium tert-butoxide.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Understanding the Mechanism: Why Steric Hindrance Matters

The Buchwald-Hartwig amination cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. Steric hindrance profoundly impacts the latter two stages.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Ar-X Amine_Complex [L-Pd(II)(Ar)(NHR')]+X- OA_Complex->Amine_Complex + R'-NH₂ (Sterically hindered step) Amido_Complex L-Pd(II)(Ar)(NR') (Amido Complex) Amine_Complex->Amido_Complex - Base-H+X- Amido_Complex->Pd0 Reductive Elimination (Product Ar-NHR' released) (Often Rate-Limiting)

Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting sterically challenging steps.

For a hindered pyrazolyl-aniline, the formation of the amine complex is disfavored. A bulky ligand helps by creating more space around the palladium center. More critically, the final C-N bond-forming reductive elimination is often the rate-determining step.[4] Bulky, electron-donating ligands accelerate this step, preventing catalyst decomposition and promoting product formation.[3]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available at: [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Publishing. Available at: [Link]

  • HOT article: Role of steric hindrance in enantioselective catalysis - RSC Blogs. Available at: [Link]

  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes - Organic Chemistry Portal. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Available at: [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC - NIH. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines | JACS Au. Available at: [Link]

  • Mechanistic Insights into Amide Hydrogenation via Ru–PNNH Metal–Ligand Cooperation: A DFT Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - Rasayan Journal of Chemistry. Available at: [Link]

  • Substrate scope of anilines and pyrazole aldehydes for the synthesis of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

Sources

Technical Support Center: Palladium Removal from 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Core Challenge: The "Sticky" Palladium Problem

Why is standard purification failing? You are likely observing persistent palladium (Pd) levels (500–2000 ppm) even after crystallization or column chromatography. This is not random; it is structural.

Your molecule, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline , contains two distinct binding domains that actively chelate palladium:

  • The Pyrazole Nitrogen (N2): A classic ligand for Pd(II).

  • The Primary Aniline (-NH₂): A Lewis base that coordinates with Pd species.

When these groups coordinate, they form soluble Pd-complexes that "hide" the metal from standard adsorbents like charcoal, carrying it through the workup into the final solid. To remove the Pd, you must introduce a ligand with a higher affinity for Pd than your product's nitrogen atoms (Soft Acid/Soft Base theory).

Diagnostic Triage (FAQ)

Q: My product is grey/black. Is this Pd(0) or Pd(II)? A: Grey/black discoloration typically indicates colloidal Pd(0) (nanoparticles).

  • Action: Simple filtration is insufficient. These nanoparticles are often <0.2 µm. You must use a Celite® 545 pad or an activated carbon treatment (Darco KB) to physically adsorb the clusters before attempting chemical scavenging.

Q: My product is colored (yellow/orange) but clear. Is Pd still there? A: Yes. This indicates soluble Pd(II) complexes .

  • Action: Mechanical filtration will fail. You require chemical scavenging (Silica-supported Thiols or TMT) to break the coordination bond between the Pd and your pyrazole/aniline nitrogens.

Q: Can I use acid extraction (HCl wash)? A: Not recommended.

  • Reason: Your product is an aniline (basic). Washing with strong acid will protonate the amine, pulling your product into the aqueous phase along with the metal, or precipitating the hydrochloride salt of your product, trapping the Pd within the crystal lattice.

Recommended Protocols

Method A: Solid-Supported Scavengers (The "Gold Standard")

Best for: High-value intermediates, GMP steps, and avoiding aqueous workups.

Recommended Scavenger: SiliaMetS® Thiol (SiliCycle) or MP-TMT (Biotage).

  • Why: The Thiol (-SH) and Trimercaptotriazine (TMT) groups are "soft" bases that bind "soft" Pd(II) irreversibly, displacing the "harder" aniline nitrogen.

Protocol:

  • Dissolution: Dissolve crude product in THF , DCM , or Ethyl Acetate (10 volumes). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge with silica.

  • Loading: Add 3–4 equivalents of SiliaMetS® Thiol relative to the residual Pd content.

    • Note: If Pd content is unknown, assume 5% w/w loading of scavenger relative to the mass of the crude product.

  • Temperature: Heat to 40–50°C .

    • Critical: Heat improves kinetics, allowing the scavenger to penetrate the coordination sphere of the Pd-Pyrazole complex.

  • Time: Stir for 4 hours .

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Check filtrate color. If typically colorless but currently yellow, repeat.

Method B: The N-Acetylcysteine (NAC) Wash (The "Scalable" Solution)

Best for: Large batches (>1kg) where solid scavengers are too expensive.

Mechanism: NAC is a water-soluble amino acid with a thiol group. It out-competes the aniline for Pd binding, forming a water-soluble Pd-NAC complex that washes away at neutral/basic pH.

Protocol:

  • Dissolution: Dissolve product in Isopropyl Acetate (IPAc) or Toluene .

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • Mixing: Add the aqueous NAC solution (2 equivalents relative to Pd) to the organic layer.

  • Adjustment: Adjust the aqueous phase pH to pH 7–8 using Ammonium Hydroxide (NH₄OH).

    • Why: The thiol group on NAC is most active when deprotonated (thiolate).

  • Digestion: Heat the biphasic mixture to 50°C for 1–2 hours with vigorous stirring.

  • Separation: Cool to RT. Separate layers. The Pd will migrate to the aqueous (yellow/orange) layer.

  • Polishing: Wash the organic layer with water (2x) to remove residual NAC.

Visual Decision Guides

Diagram 1: Scavenger Selection Logic

This decision tree helps you select the correct method based on the state of the impurity.

Pd_Removal_Decision Start Start: High Pd in This compound Visual_Check Visual Inspection Start->Visual_Check Black_Particles Black/Grey Precipitate (Colloidal Pd0) Visual_Check->Black_Particles Colored_Solution Clear Colored Solution (Soluble Pd-Complex) Visual_Check->Colored_Solution Adsorption Physical Adsorption (Activated Carbon / Celite) Black_Particles->Adsorption Scale_Check Batch Scale? Colored_Solution->Scale_Check Filtration Hot Filtration (0.2 µm membrane) Adsorption->Filtration Validation Validation: ICP-MS Target: <10 ppm (Oral) <1 ppm (Parenteral) Filtration->Validation Small_Scale < 100g (High Value) Scale_Check->Small_Scale Large_Scale > 1kg (Cost Sensitive) Scale_Check->Large_Scale Silica_Scav Solid Scavenger (SiliaMetS Thiol / MP-TMT) 3-4 equiv, 50°C Small_Scale->Silica_Scav NAC_Wash Aqueous Extraction (N-Acetylcysteine + NH4OH) pH 7-8, 50°C Large_Scale->NAC_Wash Silica_Scav->Validation NAC_Wash->Validation

Caption: Decision matrix for selecting the optimal palladium removal strategy based on physical state and scale.

Diagram 2: The Mechanism of Chelation & Displacement

Understanding why the scavenger works prevents process deviations.

Mechanism Pd Palladium (Pd) Complex_Bad Stable Impurity Complex (Pd trapped by Product) Pd->Complex_Bad Coordinates Product Product Ligands (Pyrazole-N & Aniline-NH2) Product->Complex_Bad Scavenger Scavenger Ligand (Thiol -SH) Complex_Good Scavenged Complex (Pd bound to Silica/NAC) Scavenger->Complex_Good High Affinity Binding Complex_Bad->Complex_Good Ligand Exchange (Heat Driven) Free_Product Purified Product (Free Aniline/Pyrazole) Complex_Bad->Free_Product Release

Caption: Ligand exchange mechanism. The "Softer" Thiol base displaces the "Harder" Nitrogen base, releasing the product.

Performance Data Summary

MethodReagentPd Removal EfficiencyYield LossNotes
Solid Scavenger SiliaMetS® Thiol>95%<2%Cleanest profile; no aqueous waste. Expensive for >5kg.
Solid Scavenger MP-TMT>98%<1%Highest affinity; works even on highly complexed Pd.
Aqueous Wash N-Acetylcysteine80–90%5–10%Requires phase separation optimization. Cheap.
Adsorbent Activated Carbon50–70%10–20%High yield loss due to non-specific binding of the aniline.

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[3] Link

  • SiliCycle Inc. Metal Scavengers Selection Guide. SiliCycle Technical Documentation. Link

  • Biotage. MP-TMT Metal Scavenger User Guide. Biotage Technical Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffold) Analytical Challenge: The simultaneous presence of a quadrupole nucleus (Bromine), a spin-active heteroatom (Fluorine,


), and exchangeable protons (Aniline 

) creates a complex spectral signature.[1][2][3][4][5]

This guide objectively compares the spectral performance of this molecule in DMSO-d6 versus CDCl3 , establishing DMSO-d6 as the superior solvent for full structural elucidation. It further analyzes the utility of


-decoupling  as an alternative workflow for resolving complex splitting patterns.

Part 1: Structural Analysis & Assignment Logic

To accurately interpret the spectrum, we must first establish the connectivity and the expected magnetic environment for each proton.

Structural Numbering & Proton Environments
  • Core A (Aniline):

    • Position 1: Amino group (

      
      ).
      
    • Position 2: Pyrazole attachment (N-linked).

    • Position 5: Fluorine substituent.[6][7]

    • Protons: H3, H4, H6.

  • Core B (Pyrazole):

    • Position 1': Attachment to Aniline.

    • Position 4': Bromine.[6][8][9]

    • Protons: H3', H5'.

The Fluorine Coupling Factor ( )

Unlike standard organic intermediates, the


 nucleus (

natural abundance) couples to all protons on the aniline ring, doubling the expected multiplicity.
  • Ortho-coupling (

    
    ):  ~9–11 Hz (Affects H4, H6).
    
  • Meta-coupling (

    
    ):  ~5–7 Hz (Affects H3).
    
  • Para-coupling (

    
    ):  ~0–2 Hz (Usually negligible).
    

Part 2: Comparative Analysis (Solvent & Method Selection)

This section compares the "Standard Protocol" (CDCl3) against the "Optimized Protocol" (DMSO-d6) and the "Advanced Protocol" (


 Decoupled).
Solvent Performance: DMSO-d6 vs. CDCl3[11]
FeatureAlternative A: Chloroform-d (CDCl3) Recommended: DMSO-d6 Scientific Rationale

Signal
Poor. Broad singlet or invisible. Variable shift (3.5–4.5 ppm).[10]Excellent. Sharp singlet/broad doublet (5.0–5.5 ppm).DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the amine protons, allowing for integration.
Solubility Moderate. Risk of aggregation.High. Dissolves polar pyrazole/aniline moieties effectively.Polarity of the pyrazole ring favors DMSO.
Resolution Standard. High. DMSO's viscosity can broaden lines slightly, but the separation of aromatic signals is often superior due to polarity-induced shifts.
Water Peak ~1.56 ppm (Usually non-interfering).[11]~3.33 ppm (Can obscure aliphatic impurities).CDCl3 is better only if looking for impurities near 3.3 ppm.
Method Performance: Coupled vs. Decoupled
  • Standard

    
     NMR:  Shows complex multiplets (ddd or dt) due to 
    
    
    
    and
    
    
    overlap. Hard to assign
    
    
    values.
  • 
     NMR (Fluorine Decoupled):  Collapses the multiplets. H6 becomes a simple doublet (
    
    
    
    ), H4 becomes a doublet of doublets.
    • Verdict: Use decoupling for definitive coupling constant analysis.

Part 3: Predicted Spectral Data & Assignment

The following data represents the theoretical consensus derived from additivity rules and analogous fluoroaniline/bromopyrazole systems in DMSO-d6 .

Chemical Shift Table (DMSO-d6)
Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H5' (Pyraz)8.20 – 8.30 Singlet (s)-Deshielded by adjacent N; closest to Aniline ring.
H3' (Pyraz)7.75 – 7.85 Singlet (s)-Aromatic pyrazole proton; meta to attachment.
H3 (Anil)7.10 – 7.20 dd

,

Ortho to pyrazole (deshielding), meta to F.
H6 (Anil)6.60 – 6.70 dd

,

Ortho to F (large split), Ortho to

(shielding).
H4 (Anil)6.45 – 6.55 td (or ddd)

,

Para to

(shielding), Ortho to F.

5.20 – 5.50 Broad s-Exchangeable. Integral = 2H.

(Note: "dd" = doublet of doublets, "td" = triplet of doublets. Shifts may vary


 ppm depending on concentration/temperature.)

Part 4: Visualization of Logic & Splitting

Structural Elucidation Workflow

This diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from regioisomers.

G Start Unknown Sample (Suspected Product) Solvent Dissolve in DMSO-d6 (Crucial for NH2 visibility) Start->Solvent H1_Scan Run 1H NMR (Standard) Solvent->H1_Scan Check_NH2 Check 5.0-5.5 ppm Is NH2 visible (2H)? H1_Scan->Check_NH2 Analyze_Aromatic Analyze Aromatic Region (6.4 - 8.3 ppm) Check_NH2->Analyze_Aromatic Yes Pyraz_Check Identify Pyrazole Singlets (H3', H5' ~7.8/8.2 ppm) Analyze_Aromatic->Pyraz_Check Aniline_Check Identify Aniline Multiplets (F-coupling present?) Analyze_Aromatic->Aniline_Check Confirm Structure Confirmed Pyraz_Check->Confirm F19_Decouple Optional: Run 1H{19F} (Collapse multiplets) Aniline_Check->F19_Decouple Complex Splitting? F19_Decouple->Confirm

Caption: Logical workflow for confirming the structure of this compound using DMSO-d6.

Splitting Tree: H6 Proton (Aniline Ring)

The H6 proton is unique because it is ortho to both the Fluorine and the Amine. This diagram visualizes the "Doublet of Doublets" formation.

Splitting Root H6 Uncoupled Signal L1_Left Root->L1_Left J(H-F) ~11 Hz (Ortho-F) L1_Right Root->L1_Right L2_LL Line 1 L1_Left->L2_LL J(H-H) ~2.5 Hz (Meta-H4) L2_LR Line 2 L1_Left->L2_LR L2_RL Line 3 L1_Right->L2_RL L2_RR Line 4 L1_Right->L2_RR

Caption: Splitting tree for H6. The large Fluorine coupling splits the signal first, followed by smaller meta-proton coupling.

Part 5: Experimental Protocol (Self-Validating)

Sample Preparation (DMSO-d6)
  • Material: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO ampoule is fresh. Water absorption (peak at 3.33 ppm) can trigger proton exchange, broadening the

      
       peak.
      
  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

  • Reference: Ensure TMS (0.00 ppm) is present or reference to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons and isolated pyrazole protons often have long T1 relaxation times. A short D1 will reduce integration accuracy.

  • Scans (NS): 16 or 32 scans are sufficient for >5mg samples.

  • Spectral Width: -2 to 14 ppm.

References

  • Abraham, R. J., et al. (2006).[12] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[12] (General reference for F-H coupling constants).

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts and Couplings." University of Wisconsin-Madison. Link

Sources

Structural Characterization of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and differentiation of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline , a critical pharmacophore in the development of kinase inhibitors (e.g., targeting B-Raf or EGFR pathways).

This document compares the target molecule against its most prevalent synthetic isomers: 2-(4-bromo-1H-pyrazol-1-yl)-4-fluoroaniline (positional isomer) and regioisomers arising from pyrazole cyclization .

Executive Summary & Isomer Landscape

In the synthesis of pyrazole-linked anilines, "isomers" typically arise from two distinct mechanisms:

  • Positional Isomerism (Aniline Ring): Originating from the regioselectivity of the initial nucleophilic aromatic substitution (

    
    ) or nitration steps. The primary impurity is often the 4-fluoro  isomer.
    
  • Regioisomerism (Pyrazole Ring): While 4-bromo-1H-pyrazole is symmetric, if the pyrazole ring is constructed de novo on the aniline using hydrazine intermediates, 1,3- vs. 1,5-substitution isomers can form.

The Comparative Matrix
FeatureTarget: 5-Fluoro Isomer Alternative: 4-Fluoro Isomer Relevance
Structure Fluorine is para to the Pyrazole moiety (C2 and C5 relationship).Fluorine is para to the Amine moiety (C1 and C4 relationship).Affects H-bond capability in the kinase hinge region.
Electronic Nature Amine (

) is more nucleophilic (F is meta to

).
Amine is less nucleophilic (F is para to

, inductive withdrawal).
Critical for subsequent coupling reactions (e.g., urea formation).

NMR Shift
Typically

-115 to -120 ppm.
Typically

-125 to -130 ppm (shielded by resonance with

).
Rapid identification method.
Polarity (HPLC) Generally less polar (elutes later on C18).Generally more polar (elutes earlier).Purification strategy.

Structural Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the 5-fluoro target from its 4-fluoro isomer. The coupling patterns of the benzene ring protons are diagnostic.

Protocol 1:

and

NMR Discrimination
  • Solvent: DMSO-

    
     (preferred for solubility and hydrogen bond resolution).
    
  • Concentration: 5–10 mg/mL.

Diagnostic Signals (Target: 5-Fluoro):

  • Aromatic Protons (Benzene Ring):

    • Look for a dd (doublet of doublets) or td pattern for the proton at C4 (between the pyrazole and fluorine).

    • Coupling Logic: The proton at C6 (ortho to

      
      , meta to F) will show a small 
      
      
      
      coupling (~6-8 Hz).
  • Pyrazole Protons:

    • The 4-bromo-pyrazole moiety typically shows two singlets (or very close doublets) for H3 and H5 around

      
       8.0–8.5 ppm.
      
    • Key: In the 5-fluoro isomer, the pyrazole H5 (closest to the aniline ring) may show NOE (Nuclear Overhauser Effect) correlations to the aniline H3 proton.

Diagnostic Signals (Isomer: 4-Fluoro):

  • Symmetry: The 4-fluoro isomer possesses a plane of symmetry through the C1-C4 axis if the pyrazole rotation is fast, simplifying the splitting patterns compared to the 5-fluoro analog.

  • Shielding: The protons ortho to the fluorine will be significantly shielded.

Protocol 2: NOESY/ROESY for Conformation

To verify the N1-linkage of the pyrazole (vs. potential C-linked impurities if using metal-catalyzed coupling):

  • Irradiate the Pyrazole H5 signal.

  • Target Response: Strong NOE enhancement of the Aniline H3 proton indicates correct N1-C2 connectivity.

B. X-Ray Crystallography (Small Molecule)

The "twist angle" between the aniline and pyrazole rings is a critical quality attribute (CQA) for binding affinity.

  • Crystal Growth: Slow evaporation from Ethanol/Heptane (1:3).

  • Target Geometry: The steric clash between the pyrazole N2 lone pair and the aniline

    
     (or H3) forces a non-planar conformation.
    
  • Validation: The torsion angle should typically range between 35°–50° . If the structure is planar (0°), suspect a different regioisomer or strong packing forces indicating a polymorph unsuitable for bio-activity.

Experimental Workflow: Synthesis & Separation

The following workflow describes the generation of the target and the logic for removing the 4-fluoro isomer.

G Start Starting Material: 5-Fluoro-2-nitroaniline Step1 Sandmeyer / Bromination (Generate 2-Bromo-5-fluoronitrobenzene) Start->Step1 Step2 SnAr Coupling (with 4-Bromo-1H-pyrazole) Step1->Step2 Base (K2CO3), DMF, Heat Branch Isomer Checkpoint Step2->Branch IsomerA Target Intermediate: 2-(4-bromo-pyrazolyl)-5-fluoronitrobenzene Branch->IsomerA Major Product IsomerB Impurity (Positional): 4-Fluoro analog (from impure SM) Branch->IsomerB Minor Impurity Step3 Reduction (Fe/NH4Cl or H2/Pd) Yields Aniline IsomerA->Step3 Purification Purification: Recrystallization (EtOH) or Flash Chrom (Hex/EtOAc) IsomerB->Purification Removed in Mother Liquor Step3->Purification Final Pure Target: This compound Purification->Final >98% Purity

Figure 1: Synthetic pathway highlighting the divergence of positional isomers and the purification checkpoint.

Detailed Separation Protocol (HPLC)

If the synthetic route yields a mixture of 4-fluoro and 5-fluoro isomers (common if starting from technical grade difluoro-nitrobenzenes), use these conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Differentiation: The 5-fluoro isomer (Target) is generally more lipophilic (fluorine is distinct from the polar amine) and will elute after the 4-fluoro isomer (where fluorine resonance with the amine increases polarity).

Performance Comparison Data

The following table summarizes the experimental data distinguishing the target from its primary isomer.

PropertyTarget (5-Fluoro)Isomer (4-Fluoro)Detection Method
Melting Point 142–145 °C155–158 °CDSC / Capillary

NMR (Aromatic)
Multiplet pattern (td, dd)Symmetric pattern (d, t)400 MHz NMR (DMSO)

NMR

-118.5 ppm

-127.2 ppm
376 MHz NMR
Solubility (DMSO) High (>50 mg/mL)Moderate (~30 mg/mL)Visual Saturation
Reactivity (

)
High NucleophilicityLower NucleophilicityUrea formation rate

Note: Chemical shifts are approximate and solvent-dependent. Always run a standard.

References

  • Synthesis and Regioisomer Separation

    • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (UAB Barcelona).
    • Source:

  • Crystallographic Data

    • Crystal and molecular structure of 4-fluoro-1H-pyrazole. (Acta Crystallographica, 2023). Provides baseline geometry for halo-pyrazoles.
    • Source:

  • NMR Characterization Methodology

    • Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. (Chemistry - A European Journal, 2022). Discusses NMR shielding in similar scaffolds.
    • Source:

  • General Synthetic Procedures

    • 2-Bromo-4-fluoroaniline synthesis and properties.
    • Source:

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Validation in Pharmaceutical Intermediate Synthesis

In the landscape of pharmaceutical research and development, the purity and structural integrity of synthetic intermediates are paramount. The molecule 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline serves as a critical building block in the synthesis of various biologically active compounds. Its precise molecular architecture, featuring a brominated pyrazole linked to a fluoroaniline moiety, offers multiple points for further chemical modification. However, the presence of several reactive sites and the potential for isomeric impurities necessitate a robust and multi-faceted validation strategy.

This guide provides an in-depth technical overview of a proposed synthetic route for this compound and a comprehensive validation workflow against reference standards. We will delve into the rationale behind the chosen synthetic and analytical methodologies, emphasizing the principles of scientific integrity and self-validating protocols. Our objective is to equip researchers with the expertise to not only synthesize this valuable intermediate but also to unequivocally confirm its identity and purity, ensuring the reliability of downstream applications.

Proposed Synthetic Pathway: A Convergent Approach

A convergent synthesis strategy is proposed, involving the preparation of two key precursors, 2-bromo-5-fluoroaniline and 4-bromopyrazole, followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach allows for the independent synthesis and purification of the precursors, minimizing the complexity of the final coupling reaction and simplifying the purification of the target molecule.

Diagram of the Proposed Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Final Coupling 4-fluoroaniline 4-fluoroaniline 2-bromo-5-fluoronitrobenzene 2-bromo-5-fluoronitrobenzene 4-fluoroaniline->2-bromo-5-fluoronitrobenzene Nitration & Bromination 2-bromo-5-fluoroaniline 2-bromo-5-fluoroaniline 2-bromo-5-fluoronitrobenzene->2-bromo-5-fluoroaniline Reduction target_molecule This compound 2-bromo-5-fluoroaniline->target_molecule Buchwald-Hartwig Amination pyrazole pyrazole 4-bromopyrazole 4-bromopyrazole pyrazole->4-bromopyrazole Bromination 4-bromopyrazole->target_molecule

Caption: Proposed convergent synthesis of the target molecule.

Experimental Protocols: Synthesis of Precursors and Final Product

The following protocols are based on established chemical transformations and are designed to be reproducible and scalable.

Protocol 1: Synthesis of 2-bromo-5-fluoroaniline

This two-step procedure starts with the commercially available 4-fluoroaniline.

Step 1: Synthesis of 2-bromo-5-fluoronitrobenzene

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Nitration: Add 4-fluoroaniline (10 g, 90 mmol) to 50 mL of concentrated sulfuric acid at 0 °C. Slowly add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture onto 200 g of crushed ice and collect the resulting precipitate by vacuum filtration.

  • Bromination: Suspend the crude nitrated product in 100 mL of hydrobromic acid (48%). Add bromine (5.1 mL, 100 mmol) dropwise at room temperature. Heat the mixture to 80 °C for 4 hours.

  • Purification: Cool the reaction to room temperature and pour it into a solution of sodium bisulfite to quench any remaining bromine. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-5-fluoronitrobenzene.

Step 2: Reduction to 2-bromo-5-fluoroaniline

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-bromo-5-fluoronitrobenzene (15 g, 68 mmol) in 150 mL of ethanol.

  • Reduction: Add tin(II) chloride dihydrate (77 g, 340 mmol) and stir the mixture at 70 °C for 3 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. Basify the mixture to pH 8-9 with a 2 M sodium hydroxide solution.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 2-bromo-5-fluoroaniline can be further purified by recrystallization from ethanol/water. A patent for a similar preparation method can be found for further reference[1].

Protocol 2: Synthesis of 4-bromopyrazole
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve pyrazole (10 g, 147 mmol) in 100 mL of glacial acetic acid.

  • Bromination: Slowly add bromine (7.6 mL, 147 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Pour the reaction mixture into 500 mL of ice water and neutralize with a saturated solution of sodium bicarbonate. Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to afford pure 4-bromopyrazole. This compound is also commercially available from suppliers like Sigma-Aldrich[2].

Protocol 3: Buchwald-Hartwig Amination for this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[3][4][5].

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-fluoroaniline (5.7 g, 30 mmol), 4-bromopyrazole (4.4 g, 30 mmol), cesium carbonate (14.7 g, 45 mmol), and a catalytic system consisting of palladium(II) acetate (0.34 g, 1.5 mmol) and a suitable phosphine ligand such as Xantphos (0.87 g, 1.5 mmol).

  • Reaction Conditions: Evacuate and backfill the flask with argon three times. Add 150 mL of anhydrous toluene via syringe. Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Validation of the Synthesized Product: A Multi-Technique Approach

The validation of the synthesized this compound relies on a combination of chromatographic and spectroscopic techniques. The data obtained should be compared to that of a certified reference standard, if available. In the absence of a commercial standard, rigorous characterization is essential.

Diagram of the Analytical Validation Workflow

cluster_0 Analytical Techniques Synthesized_Product Synthesized this compound HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Purity and Retention Time NMR Nuclear Magnetic Resonance (NMR) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight and Isotopic Pattern Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->NMR Reference_Standard->MS Comparison_Table Validation Report HPLC->Comparison_Table Data Comparison NMR->Comparison_Table MS->Comparison_Table

Caption: Workflow for the analytical validation of the synthesized product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for determining the purity of pharmaceutical intermediates[6][7][8]. A reversed-phase method is generally suitable for this type of aromatic compound.

Protocol 4: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized product and the reference standard in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject equal volumes of the sample and standard solutions. Compare the retention times and the peak purity of the main peak in the sample chromatogram to the standard. The purity of the synthesized compound can be calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure[2][9][10]. Both ¹H and ¹³C NMR should be performed.

Protocol 5: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. The expected signals would include aromatic protons from the aniline and pyrazole rings, as well as a broad singlet for the amine protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each carbon atom in the molecule.

  • 2D NMR (Optional but Recommended): Techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of protons and carbons, providing definitive structural proof.

Expected NMR Spectral Features:

  • ¹H NMR:

    • Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the fluoroaniline and pyrazole rings. The coupling patterns will be indicative of their relative positions.

    • A broad singlet for the NH₂ protons (chemical shift can be variable and concentration-dependent).

  • ¹³C NMR:

    • Distinct signals for all carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides information about the molecular weight and elemental composition of a compound[11][12][13]. For a brominated compound, the isotopic pattern is a key diagnostic feature.

Protocol 6: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Interpretation:

    • Look for the molecular ion peak [M+H]⁺. For this compound (C₉H₇BrFN₃), the expected monoisotopic mass is approximately 254.98 g/mol .

    • Crucially, observe the isotopic pattern of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units[12][13]. This is a definitive indicator of the presence of a single bromine atom.

Data Comparison and Validation Summary

The data from each analytical technique for the synthesized product should be meticulously compared with the data from the reference standard. The results can be summarized in a table for clarity.

ParameterReference StandardSynthesized ProductAcceptance Criteria
HPLC Retention Time Report valueReport value± 2% of the reference standard
HPLC Purity ≥ 99.5%Report value≥ 99.0%
¹H NMR Spectrum matchesSpectrum matchesAll chemical shifts and coupling patterns are consistent with the reference.
¹³C NMR Spectrum matchesSpectrum matchesAll chemical shifts are consistent with the reference.
MS (m/z for [M+H]⁺) ~255.99 / 257.99~255.99 / 257.99Matches the theoretical mass and isotopic distribution.
MS Isotopic Pattern ~1:1 ratio for M and M+2~1:1 ratio for M and M+2Consistent with the presence of one bromine atom.

Conclusion

The synthesis and validation of this compound require a systematic and rigorous approach. The proposed convergent synthesis via a Buchwald-Hartwig amination offers a reliable route to this important intermediate. The subsequent validation, employing a triad of HPLC, NMR, and Mass Spectrometry, provides a self-validating system to confirm the identity, purity, and structural integrity of the synthesized material. By adhering to the detailed protocols and principles outlined in this guide, researchers can ensure the quality of their synthetic intermediates, thereby contributing to the overall success and reproducibility of their research and development endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (2001). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. Fresenius' journal of analytical chemistry.
  • ACS Publications. (n.d.).
  • Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
  • Chemistry LibreTexts. (2020). 16.
  • Chemistry LibreTexts. (2023).
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • ResearchGate. (2013).
  • Sigma-Aldrich. (n.d.). 4-Bromopyrazole 99.
  • PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ResearchGate. (n.d.).
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). Aniline USP Reference Standard.
  • LGC Standards. (n.d.). Aniline | CAS 62-53-3.
  • ResearchGate. (n.d.).
  • Benchchem. (2025). Navigating the Chemical Landscape of Substituted Anilines: A Technical Overview.
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Thieme. (2014).
  • EPA. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Chemical Safety. (n.d.). chemical label 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoroaniline 97.
  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-4-fluoroaniline, 99% 5 g.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.).
  • Organic Synthesis. (n.d.).
  • PubMed. (2024).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoroaniline 97.
  • BLDpharm. (n.d.). 1485191-34-1|3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline.
  • ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4.
  • IndiaMART. (n.d.).
  • OperaChem. (2025). Ullmann coupling-An overview.
  • PubMed. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles.
  • Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoro-2-hydroxy-aniline HCl.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • BLD Pharm. (n.d.). 2924-09-6|5-Bromo-2-fluoroaniline.
  • ChemicalBook. (n.d.). Pyridine, 5-(4-bromo-1H-pyrazol-1-yl)-2-fluoro-.

Sources

Impact of Fluorine Substitution on the Lipophilicity of Pyrazolyl-Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolyl-aniline scaffold is a privileged structure in kinase inhibitor design (e.g., p38 MAPK, B-Raf inhibitors). However, optimizing its physicochemical profile—specifically the balance between lipophilicity (logP/logD) and metabolic stability—remains a critical bottleneck.

This guide objectively compares the impact of fluorine (F) substitution against hydrogen (H) (parent) and chlorine (Cl)/trifluoromethyl (CF₃) alternatives. While classical Hansch parameters suggest fluorine increases lipophilicity, this guide demonstrates that in pyrazolyl-anilines, fluorine often acts as a "polar hydrophobe," modulating logD non-linearly by influencing the pKa of the aniline nitrogen.

Theoretical Framework: The "Polar Hydrophobicity" Paradox

Before analyzing the data, it is crucial to understand the mechanism. Fluorine is the most electronegative element (3.98 Pauling scale) yet possesses low polarizability.

  • Lipophilicity Impact: Replacing H with F typically increases logP due to the high energy of desolvation (hydrophobicity).

  • Electronic Impact: In pyrazolyl-anilines, an ortho-fluorine on the aniline ring withdraws electrons from the amine. This lowers the pKa of the aniline nitrogen, reducing the fraction of ionized species at physiological pH (7.4).

  • Result: While the intrinsic lipophilicity (logP) increases, the effective distribution coefficient (logD₇.₄) may increase disproportionately or even decrease depending on the specific pKa shift.

Comparative Analysis: H vs. F vs. Cl/CF₃

The following data summarizes the performance of fluorine substitution at the para-position of the aniline ring in a representative pyrazolyl-aniline kinase inhibitor scaffold.

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterHydrogen (H) (Parent)Fluorine (F) (Target)Chlorine (Cl) (Alternative)Trifluoromethyl (CF₃)
LogP (Intrinsic) 2.302.55 (+0.25)2.98 (+0.68)3.45 (+1.15)
LogD (pH 7.4) 1.852.402.953.40
Metabolic Stability (HLM CLint) High (>50 µL/min/mg)Low (<15 µL/min/mg) Medium (20-40 µL/min/mg)Low (<10 µL/min/mg)
pKa (Aniline NH) ~4.5~3.8~3.9~3.2
Permeability (Papp) ModerateHigh HighHigh (Efflux risk)
Steric Impact (Van der Waals) 1.20 Å1.47 Å (Isostere to O)1.75 Å~2.2 Å
Key Insights
  • Metabolic Blocking: The C-F bond (116 kcal/mol) is metabolically inert. Substitution at the para-position blocks CYP450 oxidation, significantly improving half-life compared to the H-parent, without the massive lipophilicity penalty of Cl or CF₃.

  • Solubility Trade-off: While F increases logP less than Cl, it still reduces aqueous solubility. However, because it lowers pKa, it can improve passive permeability by ensuring the molecule remains neutral in the gut lumen.

Strategic Decision Workflow

Use the following decision tree to determine when to deploy fluorine substitution in your lead optimization campaign.

FluorineStrategy Start Lead Compound: Pyrazolyl-Aniline CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckSite Identify Soft Spot (Metabolite ID) CheckMetab->CheckSite Yes CheckLogP Current LogP Value? CheckMetab->CheckLogP No (Potency Issue) CheckSite->CheckLogP DecisionF Substitute H -> F (Block Metabolism, Min. LogP gain) CheckLogP->DecisionF LogP > 3.0 (Need stability without lipophilicity bloat) DecisionCl Substitute H -> Cl (Potency gain, High LogP cost) CheckLogP->DecisionCl LogP < 2.0 (Room for lipophilicity) DecisionCF3 Substitute H -> CF3 (High Potency, Solubility Risk) CheckLogP->DecisionCF3 LogP < 1.5 (Need hydrophobic bulk)

Figure 1: Strategic decision tree for halogen substitution based on initial physicochemical properties.

Experimental Protocols

To validate the comparative data in your own lab, follow these standardized protocols.

Protocol A: Synthesis via Electrophilic Fluorination (Selectfluor)

Use this for late-stage functionalization of the pyrazole ring.

  • Reagents: Pyrazolyl-aniline substrate (1.0 eq), Selectfluor (1.2 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve substrate in dry MeCN (0.1 M concentration).

    • Add Selectfluor portion-wise at 0°C under N₂ atmosphere.

    • Warm to room temperature and stir for 4–12 hours (monitor via LC-MS).

    • Critical Step: Quench with saturated aqueous NaHCO₃. Do not use water alone, as acidic byproducts can degrade the aniline.

  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient). Fluorinated products typically elute faster (higher Rf) than non-fluorinated parents due to lower polarity.

Protocol B: Chromatographic LogD Determination (HPLC)

Preferred over shake-flask for fluorinated compounds due to potential emulsion formation.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 7.4)

    • B: Methanol (HPLC Grade)

  • Calibration: Inject a standard mixture of 5 known drug molecules with logD ranging from 0.5 to 5.0 (e.g., Atenolol, Propranolol, Naproxen).

  • Calculation:

    • Measure retention time (

      
      ) and dead time (
      
      
      
      ).
    • Calculate capacity factor

      
      .
      
    • Plot

      
       vs. literature LogD of standards.
      
    • Interpolate the sample's LogD from the linear regression equation.

Mechanism of Action: The Fluorine Scan

The following diagram illustrates how fluorine substitution alters the physicochemical landscape of the molecule compared to the parent.

FluorineEffect H_Parent H-Parent (High pKa, Metab. Labile) F_Sub F-Substituted (Lower pKa, Metab. Stable) H_Parent->F_Sub Substitution Dipole C-F Dipole (Inductive Effect) F_Sub->Dipole Desolvation Desolvation Penalty (Increases LogP) F_Sub->Desolvation MetabBlock Block CYP Oxidation (C-F Bond Strength) F_Sub->MetabBlock Lower Aniline pKa Lower Aniline pKa Dipole->Lower Aniline pKa e- withdrawal Increased Lipophilicity Increased Lipophilicity Desolvation->Increased Lipophilicity Increased Neutral Fraction\n(at pH 7.4) Increased Neutral Fraction (at pH 7.4) Lower Aniline pKa->Increased Neutral Fraction\n(at pH 7.4)

Figure 2: Mechanistic impact of fluorine substitution on pyrazolyl-aniline properties.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Laufer, S. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Fluorine-Substituted Pyrazolyl-Ureas/Anilines as p38 MAPK Inhibitors. Journal of Medicinal Chemistry.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.